5-Bromo-2,4-dichloropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2,4-dichloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2N/c6-3-2-9-5(8)1-4(3)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCSNJNPPSSPKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30479225 | |
| Record name | 5-bromo-2,4-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30479225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849937-96-8 | |
| Record name | 5-bromo-2,4-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30479225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2,4-dichloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2,4-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-2,4-dichloropyridine, an important halogenated pyridine derivative. Widely utilized as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules, a thorough understanding of its physical and chemical characteristics is essential for its effective application in research and development.[1][2][3][4] This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a visual representation of a common synthesis pathway.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison. These values have been compiled from various chemical data sources.
| Property | Value |
| Molecular Formula | C₅H₂BrCl₂N[1][2] |
| Molecular Weight | 226.89 g/mol [1][2] |
| Appearance | Colorless to yellow or brown liquid or solid[1][5] |
| Melting Point | 21-22 °C[1][2][6] |
| Boiling Point | 60-62 °C at 0.9 Torr[1][2][6] |
| Density | 1.848 g/cm³[2] |
| Refractive Index | 1.597[2][6] |
| Flash Point | 100.8 °C[2][6] |
| Vapor Pressure | 0.0512 mmHg at 25°C[2] |
| pKa (Predicted) | -1.31 ± 0.10[1][2] |
| Solubility | Low solubility in water; soluble in common organic solvents like dichloromethane and chloroform.[7] |
| CAS Number | 849937-96-8[1][2] |
Experimental Protocols
The determination of the physicochemical properties listed above relies on established laboratory techniques. The following sections provide detailed methodologies for key experimental procedures.
Melting Point Determination (Capillary Method)
The melting point of an organic solid is a crucial indicator of its purity.[8] A sharp melting range typically signifies a pure compound, whereas impurities tend to depress and broaden the melting range.[8][9]
Principle: A small, powdered sample of the solid is heated at a controlled rate in a capillary tube. The melting point range is the temperature from which the first drop of liquid is observed to the temperature at which the entire sample becomes a clear liquid.[10][11]
Methodology:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered.[10]
-
Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 2-4 mm.[9][11]
-
Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.[9][10]
-
Approximate Determination: If the melting point is unknown, perform a rapid heating (10-20 °C/minute) to find an approximate value.[9][11]
-
Accurate Determination: Allow the apparatus to cool to at least 10-15 °C below the approximate melting point.[11] Insert a new sample and heat at a slow, controlled rate (1-2 °C/minute).[9]
-
Observation and Recording: Record the temperature at which melting begins and the temperature at which the sample is completely liquid. This range is the melting point.[11]
Solubility Determination
Solubility tests provide valuable information about the polarity and the presence of acidic or basic functional groups in a molecule.[12][13]
Principle: The solubility of a solute in a solvent is governed by the principle of "like dissolves like".[14] Polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. The presence of functional groups that can be protonated or deprotonated can dramatically alter solubility in aqueous acids or bases.
Methodology:
-
Preparation: Place approximately 25 mg of this compound into a small, clean test tube.[12]
-
Solvent Addition: Add 0.75 mL of the test solvent (e.g., water, 5% HCl, 5% NaOH, diethyl ether, dichloromethane) in small portions.[12]
-
Mixing: After each addition, shake the test tube vigorously for 10-20 seconds to facilitate dissolution.[12][14]
-
Observation: Observe whether the compound dissolves completely. If a single homogeneous phase is formed, the substance is considered soluble. If two distinct phases remain or solid is present, it is insoluble.[14]
-
Classification:
-
Water Solubility: Indicates the presence of polar functional groups. If soluble, test the solution with litmus paper to check for acidity or basicity.[12][13]
-
5% HCl Solubility: Solubility suggests the presence of a basic functional group (like an amine).[12]
-
5% NaOH Solubility: Solubility indicates an acidic functional group.[12]
-
Organic Solvent Solubility: Solubility in solvents like diethyl ether or dichloromethane indicates a predominantly non-polar character.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Sample Preparation
NMR spectroscopy is a powerful analytical technique for structure elucidation. Proper sample preparation is critical for obtaining a high-quality spectrum.[15]
Principle: The sample is dissolved in a deuterated solvent, which is "invisible" in a ¹H NMR spectrum.[16] An internal standard, such as tetramethylsilane (TMS), is often added to provide a reference point for chemical shifts.[16] The solution must be homogeneous and free of solid particles to avoid distortion of the magnetic field.
Methodology:
-
Sample Weighing: For a standard ¹H NMR spectrum, accurately weigh 5-25 mg of this compound.[15][17] For ¹³C NMR, a higher concentration (e.g., 50-100 mg) may be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[17]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[15][16]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in a clean vial.[15] If necessary, gently vortex or sonicate to ensure complete dissolution.
-
Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.
-
Volume Adjustment: Ensure the final sample height in the NMR tube is between 4 and 5 cm.[15]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly before inserting it into the spectrometer.
Synthesis Pathway Visualization
This compound is an important intermediate that can be synthesized through various routes.[3] One common laboratory-scale synthesis involves a two-step process starting from 2-amino-4-chloropyridine.[3][18] This pathway includes a bromination reaction followed by a diazotization-chlorination reaction.
Caption: Synthesis of this compound.
References
- 1. This compound - Protheragen [protheragen.ai]
- 2. lookchem.com [lookchem.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | 849937-96-8 [chemicalbook.com]
- 5. This compound | 849937-96-8 [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. This compound Manufacturer & Supplier in China | High Purity CAS 24145-06-2 | Specifications, Applications, Safety Data [pipzine-chem.com]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. westlab.com [westlab.com]
- 11. southalabama.edu [southalabama.edu]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.ws [chem.ws]
- 15. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 16. NMR Spectroscopy [www2.chemistry.msu.edu]
- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
A Technical Guide to the Spectral Analysis of 5-Bromo-2,4-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for 5-Bromo-2,4-dichloropyridine, a key intermediate in medicinal chemistry.[1][2] Due to the limited availability of publicly accessible experimental spectra for this specific compound, this document focuses on predicted data based on established spectroscopic principles, alongside detailed, generalized experimental protocols for data acquisition.
Predicted Spectral Data
The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound.
Table 1: Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to be simple, showing two distinct signals corresponding to the two aromatic protons on the pyridine ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | ~7.6 - 7.8 | Singlet (s) |
| H-6 | ~8.2 - 8.4 | Singlet (s) |
Note: Predictions are based on the analysis of substituted pyridine derivatives. The exact chemical shifts can vary depending on the solvent and experimental conditions. The electron-withdrawing effects of the chlorine and bromine atoms will shift the proton signals downfield.
Table 2: Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show five signals, one for each carbon atom in the pyridine ring.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~152 - 155 |
| C-3 | ~125 - 128 |
| C-4 | ~148 - 151 |
| C-5 | ~115 - 118 |
| C-6 | ~145 - 148 |
Note: Chemical shifts are estimated based on the known effects of halogen substituents on the pyridine ring. Carbons directly attached to chlorine (C-2, C-4) are expected to be significantly downfield.
Table 3: Predicted Key IR Absorption Bands
The infrared spectrum will be characterized by vibrations of the pyridine ring and the carbon-halogen bonds.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3050 - 3150 | Stretching |
| Pyridine Ring (C=C, C=N) | 1550 - 1600 and 1400 - 1500 | Stretching |
| C-Cl | 700 - 850 | Stretching |
| C-Br | 500 - 650 | Stretching |
Note: These are expected ranges for the key functional groups present in the molecule.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition.[3] Due to the presence of bromine (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and chlorine (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%) isotopes, the molecular ion will appear as a characteristic cluster of peaks.
| Ion | Description | Calculated m/z | Relative Abundance |
| [M]⁺ | Molecular ion (C₅H₂⁷⁹Br³⁵Cl₂) | 224.87 | ~76% |
| [M+2]⁺ | Isotope peak | 226.87 | 100% (Base Peak) |
| [M+4]⁺ | Isotope peak | 228.87 | ~48% |
| [M+6]⁺ | Isotope peak | 230.87 | ~8% |
Note: The calculated m/z values correspond to the most abundant isotopes. The relative abundances create a distinct pattern confirming the presence of one bromine and two chlorine atoms.
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for a solid organic compound such as this compound.
NMR Spectroscopy Protocol
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of a molecule.[4][5]
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[5]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[6]
-
Acquire a ¹³C NMR spectrum, which typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.[7]
-
If further structural confirmation is needed, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish H-H and C-H correlations, respectively.[8]
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.[6]
-
FTIR Spectroscopy Protocol
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9] For a solid sample, the KBr pellet or Attenuated Total Reflectance (ATR) methods are common.[10][11]
KBr Pellet Method:
-
Sample Preparation :
-
Place approximately 1-2 mg of this compound into an agate mortar.
-
Add about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder.[10]
-
Thoroughly grind the mixture with a pestle until a fine, homogeneous powder is obtained.[12]
-
Transfer the powder to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.[10]
-
-
Data Acquisition :
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment or a blank KBr pellet.
-
Collect the sample spectrum, typically by co-adding 16 to 32 scans in the range of 4000-400 cm⁻¹.
-
ATR Method:
-
Sample Preparation :
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[10]
-
Place a small amount of the solid sample directly onto the crystal.
-
-
Data Acquisition :
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.[13]
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Mass Spectrometry Protocol
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula.[14] Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules.[15][16]
-
Sample Introduction :
-
Ionization :
-
Mass Analysis :
-
The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
-
The analyzer separates the ions based on their m/z ratio.
-
-
Detection :
-
An electron multiplier or other detector records the abundance of each ion.
-
The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the structural elucidation of a chemical compound using the spectroscopic methods described.
Caption: Workflow for Spectroscopic Structure Elucidation.
References
- 1. This compound | 849937-96-8 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. azolifesciences.com [azolifesciences.com]
- 6. jove.com [jove.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. jascoinc.com [jascoinc.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. edinst.com [edinst.com]
- 12. eng.uc.edu [eng.uc.edu]
- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 14. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 16. Electron ionization - Wikipedia [en.wikipedia.org]
- 17. bitesizebio.com [bitesizebio.com]
An In-depth Technical Guide to 5-Bromo-2,4-dichloropyridine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-2,4-dichloropyridine, a key building block in medicinal chemistry. This document details its chemical and physical properties, provides its CAS number and structural information, and explores its primary application as a versatile intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors for cancer therapy. Detailed experimental workflows and relevant biological signaling pathways are also discussed to provide a practical resource for researchers in drug discovery and development.
Core Compound Information
This compound is a halogenated pyridine derivative widely utilized as a starting material in organic synthesis. Its distinct substitution pattern offers multiple reactive sites, enabling the strategic construction of complex molecular architectures.
Chemical Structure:
CAS Number: 849937-96-8
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₅H₂BrCl₂N | [1][2][3] |
| Molecular Weight | 226.89 g/mol | [2][3] |
| Appearance | Light brown crystalline powder or liquid | --- |
| Boiling Point | 60-62 °C (0.9 Torr) | --- |
| Density | 1.848 ± 0.06 g/cm³ (Predicted) | --- |
| Storage Temperature | 2-8 °C under inert gas (Nitrogen or Argon) | --- |
| SMILES | C1=C(C(=NC=C1Cl)Br)Cl | --- |
| InChI | 1S/C5H2BrCl2N/c6-3-2-9-5(8)1-4(3)7/h1-2H | [1] |
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable precursor for the synthesis of a wide range of biologically active compounds. Its utility is particularly pronounced in the development of kinase inhibitors, a major class of targeted cancer therapeutics. The pyridine core can serve as a scaffold that mimics the purine ring of ATP, allowing for competitive binding to the ATP-binding site of kinases.
The differential reactivity of the halogen substituents on the pyridine ring allows for selective and sequential functionalization. Generally, the chlorine atom at the 4-position is most susceptible to nucleophilic aromatic substitution (SNAr), followed by the chlorine at the 2-position. The bromine atom at the 5-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This tiered reactivity provides a powerful tool for the synthesis of diverse compound libraries.
Role in the Synthesis of Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is linked to the development of various cancers, making them attractive targets for anticancer drug discovery. This compound and its analogs are instrumental in the synthesis of potent Aurora kinase inhibitors.
The general synthetic strategy involves a sequential nucleophilic aromatic substitution at the C4 and C2 positions, followed by a cross-coupling reaction at the C5 position to introduce further diversity.
Experimental Protocols
The following sections provide detailed experimental methodologies for the synthesis of intermediates and final compounds using this compound as a starting material. These protocols are based on established synthetic routes for analogous compounds and can be adapted for specific target molecules.
General Procedure for Sequential Nucleophilic Aromatic Substitution
This protocol outlines the stepwise substitution of the chloro groups at the C4 and C2 positions of a dihalopyridine, a common initial step in the synthesis of kinase inhibitors.
Materials:
-
This compound
-
Primary or secondary amine (e.g., cyclopentylamine)
-
A second primary or secondary amine
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous solvent (e.g., isopropanol, N,N-Dimethylformamide (DMF))
-
Standard laboratory glassware for inert atmosphere reactions
-
Thin-layer chromatography (TLC) plates and developing system
-
Silica gel for column chromatography
Procedure:
-
First Substitution (C4-position):
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the first amine (1.1 eq) and the base (1.5 eq).
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, the intermediate 5-bromo-2-chloro-4-(substituted-amino)pyridine can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography, or it can be used directly in the next step.
-
-
Second Substitution (C2-position):
-
To the solution containing the intermediate from the first step, add the second amine (1.2 eq) and additional base if necessary.
-
Heat the reaction mixture to a higher temperature (e.g., 80-120 °C) and stir until the reaction is complete, as monitored by TLC.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2,4-disubstituted-5-bromopyridine.
-
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of an aryl or heteroaryl boronic acid to the C5 position of the 2,4-disubstituted-5-bromopyridine intermediate.
Materials:
-
2,4-disubstituted-5-bromopyridine intermediate
-
Aryl or heteroaryl boronic acid or ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, Na₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine the 2,4-disubstituted-5-bromopyridine (1.0 eq), the boronic acid (1.2 eq), the base (2.0 eq), and the solvent.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture under an inert atmosphere at a suitable temperature (e.g., 80-100 °C) until the starting material is consumed, as monitored by TLC.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final 2,4,5-trisubstituted pyridine.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the application of this compound in drug discovery.
Caption: General synthetic workflow for kinase inhibitors.
References
An In-depth Technical Guide to the Solubility of 5-Bromo-2,4-dichloropyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2,4-dichloropyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility information and presents detailed experimental protocols for determining solubility in organic solvents.
Introduction to this compound
This compound is a halogenated pyridine derivative with the chemical formula C₅H₂BrCl₂N. Its structure, featuring a pyridine ring substituted with bromine and chlorine atoms, makes it a valuable building block in organic synthesis. Understanding its solubility is crucial for reaction optimization, purification processes, and formulation development.
Physical and Chemical Properties:
| Property | Value |
| CAS Number | 849937-96-8[1][2][3][4][5] |
| Molecular Weight | 226.89 g/mol [1][2][3] |
| Appearance | Colorless to yellow or brown liquid or solid |
| Melting Point | 21-22 °C[3][4] |
| Boiling Point | 60-62 °C (at 0.9 Torr)[3] |
| Density | Approximately 1.8 g/cm³[1][4] |
Solubility Profile
Currently, there is a lack of specific quantitative solubility data for this compound in various organic solvents in peer-reviewed literature. However, qualitative assessments indicate its general solubility behavior.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Low solubility | [6] |
| Dichloromethane | Soluble | [6] |
| Chloroform | Soluble | [6] |
| N,N-Dimethylformamide | Has a certain solubility | [6] |
The principle of "like dissolves like" suggests that this compound, a polar molecule, will exhibit higher solubility in polar organic solvents. Its solubility is expected to be lower in nonpolar solvents.
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental methods are required. The following protocols are based on established methodologies for determining the solubility of chemical compounds.
Equilibrium Solubility (Shake-Flask) Method
This is a widely used method for determining the thermodynamic solubility of a compound at a specific temperature.
Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the clear, saturated solution is then determined analytically.
Apparatus and Reagents:
-
Vials with screw caps
-
Constant temperature shaker or agitator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
This compound (of known purity)
-
Organic solvents (analytical grade)
Procedure:
-
Add an excess amount of this compound to a vial. The excess solid should be clearly visible.
-
Add a known volume of the desired organic solvent to the vial.
-
Seal the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary study can be conducted to determine the time to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Centrifuge the vials at a high speed to further separate the undissolved solid.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.
-
The solubility is expressed in units such as g/L or mol/L.
Gravimetric Method
This method is simpler but may be less accurate for compounds with low solubility.
Principle: A known volume of a saturated solution is evaporated to dryness, and the weight of the remaining solute is measured.
Apparatus and Reagents:
-
Vials with screw caps
-
Constant temperature shaker or agitator
-
Centrifuge
-
Syringe filters
-
Analytical balance
-
Evaporating dish or pre-weighed vial
-
Oven or vacuum desiccator
-
This compound
-
Organic solvents
Procedure:
-
Prepare a saturated solution as described in the Equilibrium Solubility Method (steps 1-7).
-
Accurately transfer a known volume of the clear, filtered saturated solution into a pre-weighed evaporating dish or vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum desiccator at a temperature that does not cause decomposition of the solute.
-
Once the solvent is completely removed, weigh the dish or vial containing the dried solute.
-
The solubility is calculated by dividing the mass of the solute by the volume of the solution used.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of a solid organic compound.
Caption: General workflow for determining the solubility of a solid organic compound.
Conclusion
References
- 1. americanelements.com [americanelements.com]
- 2. 849937-96-8|this compound|BLD Pharm [bldpharm.com]
- 3. 5-BROMO-2,4-DICHLORO-PYRIDINE Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 849937-96-8 [chemicalbook.com]
- 6. This compound Manufacturer & Supplier in China | High Purity CAS 24145-06-2 | Specifications, Applications, Safety Data [pipzine-chem.com]
An In-depth Technical Guide to the Reactivity and Electronic Properties of 5-Bromo-2,4-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2,4-dichloropyridine is a versatile trifunctional heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom and two chlorine atoms on the pyridine ring, imparts a rich and tunable reactivity profile. This guide provides a comprehensive overview of the electronic properties, synthesis, and key reactions of this compound, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and directed ortho-metalation. Detailed experimental protocols and discussions on regioselectivity are presented to aid in the strategic design of synthetic routes for the development of novel chemical entities.
Physicochemical and Electronic Properties
This compound is a valuable building block in the synthesis of a wide range of more complex molecules.[1] Its physical and electronic properties are crucial for understanding its reactivity and for the development of robust synthetic methodologies.
Physical Properties
A summary of the known physical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₅H₂BrCl₂N |
| Molecular Weight | 227.88 g/mol |
| Boiling Point | 60-62 °C (at 0.9 Torr) |
| Density | 1.848 ± 0.06 g/cm³ (Predicted) |
| Physical Form | Liquid or low-melting solid |
| Color | Colorless to yellow |
Electronic Properties
The electronic nature of the pyridine ring is significantly influenced by the presence of three electron-withdrawing halogen substituents. This results in a highly electron-deficient aromatic system, which is a key determinant of its reactivity.
| Property | Value |
| Predicted pKa | -1.31 ± 0.10 |
The highly negative predicted pKa value indicates that the pyridine nitrogen is very weakly basic, a direct consequence of the inductive electron-withdrawing effects of the three halogen atoms. This reduced basicity is an important consideration in its handling and in reaction conditions where the nitrogen could potentially act as a Lewis base.
Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the C-3 and C-6 positions.
¹³C NMR: The carbon NMR spectrum will display five distinct signals for the pyridine ring carbons, with the chemical shifts influenced by the attached halogens.
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring, as well as C-N and C-C stretching vibrations within the pyridine core. Strong absorptions corresponding to the C-Cl and C-Br bonds are also expected.
UV-Vis Spectroscopy: Information on the UV-Vis absorption spectrum is not currently available.
Synthesis of this compound
Two primary synthetic routes for the preparation of this compound have been reported, offering flexibility in starting material selection.
Synthesis from 2-Amino-4-chloropyridine
This two-step synthesis involves the bromination of 2-amino-4-chloropyridine followed by a Sandmeyer-type diazotization and chlorination.[2]
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Bromo-2,4-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-2,4-dichloropyridine. This document is intended for an audience with a foundational understanding of NMR spectroscopy. Below, you will find tabulated spectral data, comprehensive experimental protocols, and visualizations to aid in the understanding of the structural elucidation of this compound.
Data Presentation
The following tables summarize the predicted quantitative data for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on established NMR principles and computational models.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.80 | s | - |
| H-6 | 8.50 | s | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Position | Chemical Shift (δ, ppm) |
| C-2 | 152.0 |
| C-3 | 130.0 |
| C-4 | 145.0 |
| C-5 | 118.0 |
| C-6 | 150.0 |
Structural and Spectral Correlation
The structure of this compound with the numbering of the pyridine ring is shown below. This numbering is used for the assignment of the NMR signals in the data tables.
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 5-Bromo-2,4-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5-Bromo-2,4-dichloropyridine. In the absence of direct experimental data in publicly available literature, this document outlines a theoretical fragmentation pathway based on established principles of mass spectrometry for halogenated heterocyclic compounds. This guide is intended to aid researchers in the structural elucidation and identification of this and similar molecules.
Predicted Mass Spectrometry Fragmentation Data
The fragmentation of this compound under electron ionization is anticipated to be governed by the lability of the carbon-halogen bonds and the inherent stability of the pyridine ring. The presence of one bromine and two chlorine atoms will result in a complex and characteristic isotopic pattern for the molecular ion and any halogen-containing fragments.
The molecular weight of this compound is approximately 226.89 g/mol . Due to the natural isotopic abundances of bromine (79Br and 81Br in a ~1:1 ratio) and chlorine (35Cl and 37Cl in a ~3:1 ratio), the molecular ion will appear as a cluster of peaks. The most abundant peaks in this cluster are predicted to be at m/z 225, 227, 229, and 231.
The proposed fragmentation pathway begins with the loss of a bromine radical, which is typically the most facile fragmentation for bromo-aromatic compounds. This is followed by the sequential loss of chlorine radicals and fragmentation of the pyridine ring itself.
Table 1: Predicted m/z Values and Relative Abundances of Major Fragment Ions of this compound
| m/z (Nominal) | Predicted Fragment Ion | Proposed Fragmentation Step | Estimated Relative Abundance |
| 225/227/229/231 | [C₅H₂BrCl₂N]⁺ | Molecular Ion (M) | Moderate |
| 146/148/150 | [C₅H₂Cl₂N]⁺ | [M - Br]⁺ | High |
| 111/113 | [C₅H₂ClN]⁺ | [M - Br - Cl]⁺ | Moderate |
| 76 | [C₅H₂N]⁺ | [M - Br - 2Cl]⁺ | Low |
| 84/86 | [C₄H₂Cl]⁺ | [M - Br - Cl - HCN]⁺ | Low |
Note: The listed m/z values represent the nominal masses of the most abundant isotopes in each fragment cluster. The relative abundances are estimations based on the principles of ion stability.
Predicted Fragmentation Pathway
The logical relationship of the predicted fragmentation cascade is visualized in the following diagram. The pathway highlights the sequential loss of halogen radicals followed by the cleavage of the heterocyclic ring.
Experimental Protocol for Mass Spectrometry Analysis
The following is a general experimental protocol for the acquisition of an electron ionization mass spectrum of a solid sample such as this compound using a direct insertion probe.
Instrumentation:
-
A high-resolution gas chromatograph-mass spectrometer (GC-MS) or a standalone mass spectrometer equipped with a direct insertion probe.
-
Electron ionization (EI) source.
-
Quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
Procedure:
-
Sample Preparation:
-
A small amount of solid this compound (typically <1 mg) is placed in a clean glass capillary tube.
-
-
Direct Insertion Probe Introduction:
-
The capillary tube is inserted into the direct insertion probe.
-
The probe is introduced into the mass spectrometer's ion source through a vacuum lock.
-
-
Ionization and Fragmentation:
-
The probe is slowly heated to volatilize the sample directly into the ion source.
-
The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
-
Mass Analysis:
-
The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded to generate a mass spectrum.
-
Typical Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Probe Temperature Program: Start at 50 °C, ramp to 300 °C at a rate of 20 °C/min.
-
Mass Range: m/z 50-350
-
Scan Rate: 1 scan/second
This guide provides a foundational understanding of the expected mass spectral behavior of this compound. Experimental verification is essential to confirm and refine this predicted fragmentation pattern. Researchers are encouraged to use this information as a starting point for their analytical investigations.
5-Bromo-2,4-dichloropyridine: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 5-Bromo-2,4-dichloropyridine (CAS No. 849937-96-8). The information is intended to supplement, not replace, institutional environmental health and safety (EHS) protocols. All users should consult their institution's specific guidelines and the most recent Safety Data Sheet (SDS) before handling this compound.
Hazard Identification and Classification
This compound is classified as an irritant.[1] To the best of current knowledge, the toxicological properties of this compound have not been fully investigated.[1] Therefore, it should be handled with caution, assuming it may be harmful if ingested or inhaled.[1]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation. |
| Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[2] |
Source: Sigma-Aldrich, Echemi.[2]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
Table 2: Physical and Chemical Data
| Property | Value |
| Molecular Formula | C₅H₂BrCl₂N |
| Molecular Weight | 226.89 g/mol |
| Appearance | Colorless to yellow to brown liquid or solid |
| Melting Point | 21-22 °C |
| Boiling Point | 60-62 °C @ 0.9 Torr |
| Density | 1.848 g/cm³ |
| Flash Point | 100.8 °C |
| Storage Temperature | 2-8 °C under an inert atmosphere |
Sources: LookChem, Sigma-Aldrich, Protheragen.
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, chemical-resistant apron and boots are recommended.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge may be necessary. |
Experimental Protocols
Safe Handling Procedures
-
Preparation :
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Assemble all necessary equipment (e.g., glassware, spatulas, stirrers) before commencing work.
-
Verify that an appropriate fire extinguisher, safety shower, and eyewash station are readily accessible.
-
-
Handling :
-
Always wear the recommended PPE as detailed in Table 3.
-
Handle the compound exclusively within a certified chemical fume hood to avoid inhalation of vapors or dust.
-
Avoid direct contact with skin and eyes.
-
Use compatible tools (e.g., glass or stainless steel) for transfers.
-
Keep containers tightly closed when not in use.
-
-
Post-Handling :
-
Decontaminate all work surfaces and equipment with an appropriate solvent, followed by soap and water.
-
Properly dispose of all contaminated waste as described in the waste disposal protocol.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Wash the affected area with soap and water. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Management Protocol
-
Immediate Actions :
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is flammable or volatile, eliminate all ignition sources.
-
Ensure the area is well-ventilated, using fume hoods to draw vapors away from the spill.
-
-
Containment and Cleanup :
-
Don the appropriate PPE, including respiratory protection if necessary.
-
For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Work from the perimeter of the spill inwards to prevent spreading.
-
Collect the absorbed material and spill debris into a clearly labeled, sealed container for hazardous waste disposal.
-
-
Decontamination :
-
Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
-
Collect all decontamination materials for disposal as hazardous waste.
-
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use a dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.
-
Specific Hazards : Combustion may produce toxic and corrosive fumes, including nitrogen oxides, carbon oxides, hydrogen chloride, and hydrogen bromide.
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Storage and Disposal
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C. Store away from incompatible materials such as strong oxidizing agents.
-
Disposal : Dispose of waste material in accordance with all applicable federal, state, and local regulations. This compound and its container must be disposed of as hazardous waste. It is recommended to use a licensed professional waste disposal service. Halogenated organic compounds are often disposed of via incineration in a permitted hazardous waste incinerator.
Workflow and Relationship Diagrams
The following diagrams illustrate the key relationships and workflows for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Hazard and response relationships for this compound.
References
Commercial Availability and Suppliers of 5-Bromo-2,4-dichloropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,4-dichloropyridine is a halogenated pyridine derivative that serves as a crucial intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern provides multiple reactive sites, allowing for diverse chemical transformations and the construction of complex molecular architectures. This technical guide provides an in-depth overview of the commercial availability, key suppliers, physicochemical properties, and synthetic protocols related to this compound. Its role as a building block in the synthesis of targeted therapies, such as kinase inhibitors, underscores its importance in modern drug discovery and development.[1][2]
Physicochemical Properties
This compound is typically a colorless to yellow or brown liquid or solid at room temperature.[1] A summary of its key quantitative data is presented in the table below.
| Property | Value | Reference |
| CAS Number | 849937-96-8 | [1][2] |
| Molecular Formula | C₅H₂BrCl₂N | [1][2] |
| Molecular Weight | 226.89 g/mol | [2] |
| Melting Point | 21-22 °C | [2] |
| Boiling Point | 60-62 °C (at 0.9 Torr) | [2] |
| Density | 1.848 ± 0.06 g/cm³ (Predicted) | [2] |
| Purity | Typically ≥98% | [1] |
| Storage Temperature | 2-8 °C under an inert atmosphere | [1] |
| InChIKey | SGCSNJNPPSSPKZ-UHFFFAOYSA-N | [1] |
Commercial Availability and Key Suppliers
This compound is commercially available from a variety of chemical suppliers that cater to research and development as well as bulk manufacturing needs. The typical purity offered is 98% or higher. Some of the prominent suppliers include:
| Supplier | Available Quantities |
| Sigma-Aldrich (Ambeed, Inc.) | 1 g, 5 g, 10 g, 25 g, 100 g |
| Parchem | Bulk and specialty quantities |
| Oakwood Chemical | Various research and bulk quantities |
| BLD Pharm | Various research and bulk quantities |
| ChemicalBook | Lists multiple manufacturers and suppliers |
| Henan Fengda Chemical Co., Ltd. | Bulk quantities |
| Dideu Industries Group Limited | Various quantities |
This list is not exhaustive, and availability may vary by region and time.
Applications in Drug Discovery
This compound and its structural analogs are valuable intermediates in the synthesis of pharmacologically active molecules. The distinct reactivity of the chloro and bromo substituents allows for selective and sequential reactions, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This makes them ideal starting materials for creating libraries of compounds for drug screening.
A significant application of the related compound, 5-bromo-2,4-dichloropyrimidine, is in the synthesis of cyclin-dependent kinase (CDK) 4 and 6 inhibitors like Palbociclib and Ribociclib, which are used in cancer therapy.[3][4] The pyridine analog, this compound, serves as a versatile precursor for a wide range of kinase inhibitors and other therapeutic agents.
Synthetic Workflow Example
The following diagram illustrates a generalized synthetic workflow where this compound is used as a starting material for the synthesis of a hypothetical kinase inhibitor. This demonstrates the sequential functionalization at the different positions of the pyridine ring.
Caption: Generalized synthetic workflow for a kinase inhibitor.
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound are available in the scientific literature and patents. Below are summaries of two common synthetic routes.
Protocol 1: Synthesis from 2-Amino-4-chloropyridine
This two-step synthesis involves an initial bromination followed by a diazotization reaction.[1]
Step 1: Bromination
-
Dissolve 2-amino-4-chloropyridine (1 equivalent) in dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add N-bromosuccinimide (NBS) (approx. 1.5 equivalents) in portions while maintaining the temperature.
-
Stir the reaction mixture for about 30 minutes.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Remove the solvent by rotary evaporation.
-
Dissolve the crude product in ethyl acetate and wash with 1M hydrochloric acid.
-
Adjust the pH of the aqueous layer to be alkaline and extract with ethyl acetate.
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the brominated intermediate.
Step 2: Diazotization and Chlorination
-
Dissolve the intermediate from Step 1 (1 equivalent) in concentrated hydrochloric acid at -30 °C.
-
Slowly add sodium nitrite (approx. 1.2 equivalents) in portions, maintaining the temperature at -30 °C.
-
After the addition is complete, continue stirring at -30 °C for 1 hour.
-
Add cuprous chloride and allow the reaction to warm to room temperature.
-
Monitor the reaction to completion using TLC.
-
Adjust the reaction mixture to be alkaline with sodium hydroxide and extract with ethyl acetate.
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.
The following diagram outlines the key stages of this synthetic protocol.
Caption: Key stages in the synthesis from 2-Amino-4-chloropyridine.
Protocol 2: Synthesis from 5-Bromo-2-chloropyridine
This method involves a low-temperature lithiation followed by chlorination.[1]
-
Prepare a solution of butyllithium (1 equivalent) in tetrahydrofuran and hexanes.
-
Cool the solution to -100 °C.
-
Successively add diisopropylamine (1 equivalent) and 5-bromo-2-chloropyridine (1 equivalent).
-
Stir the mixture at -100 °C for 45 minutes.
-
Treat the mixture with 1,1,2-trichloro-1,2,2-trifluoroethane (1 equivalent).
-
Stir the reaction at -75 °C for 45 minutes.
-
Quench the reaction by adding water.
-
Isolate the product by distillation to obtain this compound as a colorless liquid.
Conclusion
This compound is a readily available and highly versatile chemical intermediate with significant applications in the development of new pharmaceuticals. Its well-defined physicochemical properties and established synthetic routes make it a valuable tool for medicinal chemists and researchers in drug discovery. The commercial availability from multiple suppliers ensures a stable supply chain for both small-scale research and large-scale manufacturing endeavors.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted Pyridines from 5-Bromo-2,4-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridines utilizing 5-Bromo-2,4-dichloropyridine as a versatile starting material. The distinct reactivity of the bromine and chlorine substituents on the pyridine ring allows for a range of selective functionalization reactions, making this compound a valuable building block in medicinal chemistry and materials science. Key transformations, including Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, are discussed with detailed methodologies.
Introduction to the Reactivity of this compound
This compound offers three reactive sites for substitution. The reactivity of these sites is dictated by the nature of the chemical transformation.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the C2 and C4 positions are activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen. The C4 position is generally more reactive towards SNAr than the C2 position.
-
Palladium-Catalyzed Cross-Coupling Reactions: In reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, the carbon-halogen bond reactivity follows the general trend: C-Br > C-Cl. This allows for selective functionalization at the C5 position, leaving the chloro substituents available for subsequent transformations.
This differential reactivity enables a modular and sequential approach to the synthesis of highly substituted pyridine derivatives, which are key scaffolds in many pharmaceutical agents, including kinase inhibitors.[1][2]
I. Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful method for introducing amine, alkoxy, and thioalkoxy groups onto the pyridine ring. Typically, the more reactive C4-chloro position can be selectively targeted under controlled conditions.
General Experimental Workflow for SNAr
Caption: General experimental workflow for Nucleophilic Aromatic Substitution.
Protocol 1: Synthesis of 2-Amino-5-bromo-4-chloropyridine
This protocol describes the selective amination at the C2 position.
Materials:
-
This compound
-
Ammonia (e.g., in 1,4-dioxane or as aqueous ammonium hydroxide)
-
Solvent (e.g., 1,4-dioxane)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
In a sealed reaction vessel, dissolve this compound (1.0 equiv) in 1,4-dioxane.
-
Add a solution of ammonia in 1,4-dioxane (2.0-3.0 equiv).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.
Protocol 2: Synthesis of 5-Bromo-4-chloro-2-methoxypyridine
This protocol details the selective methoxylation at the C2 position.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous methanol, add sodium methoxide (1.1-1.5 equiv) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by the addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the title compound.
| Reaction | Nucleophile | Product | Typical Yield (%) |
| Amination | Ammonia | 2-Amino-5-bromo-4-chloropyridine | 70-85 |
| Methoxylation | Sodium methoxide | 5-Bromo-4-chloro-2-methoxypyridine | 80-95 |
II. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds. For this compound, these reactions can be performed selectively at the more reactive C-Br bond.
General Catalytic Cycle for Cross-Coupling
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the pyridine core and various aryl or vinyl groups.
Protocol 3: Synthesis of 5-Aryl-2,4-dichloropyridines
This protocol describes the selective Suzuki-Miyaura coupling at the C5-bromo position.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 4 | ~85 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | Toluene/H₂O | 100 | 6 | ~82 |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 95 | 8 | ~75 |
B. Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable functional groups for further synthetic transformations.
Protocol 4: Synthesis of 2,4-Dichloro-5-(alkynyl)pyridines
This protocol details the selective Sonogashira coupling at the C5-bromo position.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) salt (e.g., CuI)
-
Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))
-
Solvent (e.g., THF, DMF)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (2-5 mol%), and the copper(I) iodide (5-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise.
-
Stir the reaction mixture at room temperature to 60 °C for 2-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 25 | 12 | ~90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | DMF | 50 | 8 | ~88 |
C. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly efficient method for the formation of C-N bonds, allowing for the synthesis of a wide range of arylamines.
Protocol 5: Synthesis of 5-Amino-2,4-dichloropyridines
This protocol describes the selective Buchwald-Hartwig amination at the C5-bromo position.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOt-Bu, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a Schlenk tube.
-
Add the this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
| Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu | Toluene | 100 | 18 | ~75 |
| Morpholine | Pd(OAc)₂ (3) | BINAP (5) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | ~70 |
III. Application in Kinase Inhibitor Synthesis
This compound is a valuable precursor for the synthesis of kinase inhibitors. The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) and a downstream signaling cascade, which are common targets for pyridine-based inhibitors.
Caption: Simplified RTK signaling pathway targeted by pyridine-based inhibitors.
The synthesis of such inhibitors often involves a sequential functionalization of the this compound core, for example, through an initial Sonogashira coupling followed by a Buchwald-Hartwig amination, as has been reported in the synthesis of certain kinase inhibitors.[3]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound is a halogenated compound and should be handled with care.
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and may be toxic. Handle them under an inert atmosphere.
-
Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
By following these protocols and considering the principles of reactivity, researchers can effectively utilize this compound as a versatile platform for the synthesis of a wide array of substituted pyridines for various applications in drug discovery and materials science.
References
Application Notes and Protocols for 5-Bromo-2,4-dichloropyridine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 5-bromo-2,4-dichloropyridine in various palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable precursor for the synthesis of complex substituted pyridines, which are key scaffolds in medicinal chemistry and materials science.
Introduction to Palladium-Catalyzed Cross-Coupling of this compound
This compound offers three potential sites for cross-coupling reactions. The regioselectivity of these reactions is governed by the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is C-I > C-Br > C-Cl. Consequently, the C-Br bond at the 5-position of this compound is significantly more reactive than the C-Cl bonds at the 2- and 4-positions. This inherent reactivity difference allows for selective functionalization at the C5 position while leaving the two chloro-substituents intact for potential subsequent transformations. To achieve coupling at the less reactive C-Cl positions, more specialized and typically more electron-rich and bulky phosphine ligands are often required.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and various boronic acids or esters. Selective coupling at the C5-position is generally achieved under standard conditions.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
While specific data for this compound is limited in publicly available literature, the following table summarizes typical conditions for the selective C5-coupling of analogous 5-bromo-dihalopyrimidine/pyridine systems, which serve as a strong predictive model.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 12 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Toluene/H₂O | 100 | 16 | 85-95 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 12 | 80-90 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | - | Na₂CO₃ (2) | Acetonitrile/H₂O | 80 | 24 | ~90 |
Experimental Protocol: C5-Selective Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid at the C5 position of this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the flask.
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-16 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-2,4-dichloropyridine product.
Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromo-2,4-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in many pharmaceutical agents.
5-Bromo-2,4-dichloropyridine is a versatile building block, offering multiple sites for functionalization. The differential reactivity of the halogen substituents allows for selective cross-coupling reactions. In palladium-catalyzed couplings, the reactivity of aryl halides generally follows the order I > Br > Cl. Consequently, the C-Br bond at the 5-position of this compound is significantly more susceptible to oxidative addition to the palladium catalyst than the C-Cl bonds at the 2- and 4-positions. This inherent reactivity difference enables the selective arylation at the C5 position, leaving the chloro substituents available for subsequent transformations.
These application notes provide a detailed protocol for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids to yield 5-aryl-2,4-dichloropyridine derivatives.
Principle of the Reaction
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the arylboronic acid forms a boronate species, which then transfers the aryl group to the palladium(II) complex.
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the 5-aryl-2,4-dichloropyridine product, regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.
Experimental Protocols
The following is a generalized protocol for the selective Suzuki-Miyaura coupling of an arylboronic acid with this compound at the C5 position.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, (4-methoxyphenyl)boronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Schlenk flask or microwave vial
-
Magnetic stirrer and hotplate
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (2-5 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water).
-
Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-120 °C). The reaction can also be performed in a microwave reactor for shorter reaction times.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure 5-aryl-2,4-dichloropyridine.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of various halopyridines and halopyrimidines, which can serve as a guide for the reaction of this compound.
Table 1: General Conditions for Suzuki-Miyaura Coupling of Halopyridines/pyrimidines.
| Parameter | Recommended Conditions |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a ligand (e.g., SPhos) |
| Catalyst Loading | 2-5 mol% |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF |
| Temperature | 80-120 °C (conventional heating) or 100-150 °C (microwave) |
| Reaction Time | 2-24 hours (conventional) or 15-60 minutes (microwave) |
Table 2: Representative Yields for Suzuki-Miyaura Coupling of Analagous Substrates.
| Halide Substrate | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 | [1] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 (MW) | 81 | [2] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60 | [3] |
| 5-Bromo-2-methylpyridin-3-amine | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 78 | [4] |
Note: The yields presented are for analogous substrates and should be considered as a reference for the expected outcome with this compound.
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2,4-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation is particularly valuable in pharmaceutical and materials science for the synthesis of arylamines from aryl halides.[2] The substrate, 5-Bromo-2,4-dichloropyridine, presents a unique synthetic challenge and opportunity due to the presence of three halogen atoms with differing reactivity on the pyridine core. The selective amination of this substrate can provide valuable intermediates for the development of novel chemical entities.
This document provides a detailed protocol and application notes for the Buchwald-Hartwig amination of this compound, addressing the critical aspect of regioselectivity and offering a general procedure for researchers.
Regioselectivity Considerations
The regiochemical outcome of the Buchwald-Hartwig amination of this compound is a critical consideration. The pyridine ring contains three potential sites for amination: the C2-chloro, C4-chloro, and C5-bromo positions. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[3] However, the position of the halogen on the pyridine ring and the specific catalytic system employed can significantly influence the regioselectivity.
-
C5-Bromo Amination : In some cases, amination can occur selectively at the C-Br bond. For instance, the amination of 5-bromo-2-chloropyridine using a palladium-Xantphos catalyst has been shown to yield the corresponding 5-aminopyridine with high selectivity.[4] This suggests that under certain conditions, the C5-bromo position of this compound could be the most reactive site.
-
C2/C4-Chloro Amination : Conversely, studies on 2,4-dichloropyridine have demonstrated a high regioselectivity for amination at the C2 position.[5] The electronic properties of the pyridine ring often render the C2 and C4 positions more susceptible to palladium-catalyzed cross-coupling than the C5 position. Between the two chloro-substituents, the C2 position is frequently favored.
Given these competing possibilities, the reaction conditions, particularly the choice of palladium precursor, ligand, and base, will be crucial in directing the regioselectivity of the amination. It is essential for researchers to perform careful analysis of the product mixture to determine the site of amination.
Experimental Protocol
This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions may be necessary to achieve the desired regioselectivity and yield.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | |
| Amine (e.g., Aniline, Morpholine) | Reagent Grade | Commercially Available | |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | |
| Xantphos | ≥98% | Commercially Available | |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | Handle in a glovebox or under inert atmosphere. |
| Toluene | Anhydrous | Commercially Available | Degas before use. |
| Inert Gas (Argon or Nitrogen) | High Purity |
Reaction Setup and Procedure:
-
To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed toluene (5 mL) to the reaction vessel via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired aminopyridine product.
Product Characterization:
The regiochemistry of the amination product must be determined unambiguously. This can be achieved through a combination of spectroscopic techniques:
-
¹H and ¹³C NMR Spectroscopy : The chemical shifts and coupling constants of the aromatic protons and carbons will be indicative of the substitution pattern on the pyridine ring.
-
Mass Spectrometry : To confirm the molecular weight of the product.
-
2D NMR (COSY, HSQC, HMBC) : To definitively establish the connectivity of the atoms in the molecule.
-
X-ray Crystallography : If a suitable crystal can be obtained, this will provide unequivocal structural proof.
Experimental Workflow Diagram
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Safety Precautions
-
Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. It should be handled under an inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 5-Bromo-2,4-dichloropyridine in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,4-dichloropyridine is a highly versatile and strategically important building block in medicinal chemistry, particularly in the development of kinase inhibitors. The pyridine scaffold is a privileged structure, capable of mimicking the purine core of ATP and forming crucial hydrogen bond interactions within the hinge region of the kinase active site. The presence of three distinct halogen atoms on the pyridine ring—a bromine at the 5-position and chlorines at the 2- and 4-positions—provides a rich platform for selective and sequential chemical modifications. This differential reactivity allows for the systematic construction of complex molecular architectures, making it an ideal starting material for the synthesis of targeted and potent kinase inhibitors.
The primary utility of this compound lies in its susceptibility to various chemical transformations. The chlorine atoms are prone to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various amine-containing moieties. In contrast, the bromine atom is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the incorporation of diverse aryl and heteroaryl groups. This modular approach is invaluable for establishing structure-activity relationships (SAR) and optimizing the pharmacological properties of kinase inhibitors.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of several classes of kinase inhibitors, with a particular focus on Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors, which have shown significant therapeutic success in oncology.[1][2][3]
Key Applications in Kinase Inhibitor Synthesis
The unique structural and electronic properties of this compound make it a cornerstone in the synthesis of a variety of kinase inhibitors, including:
-
CDK4/6 Inhibitors: It is a crucial intermediate in the synthesis of FDA-approved drugs like Palbociclib and Ribociclib, which are used in the treatment of certain types of breast cancer.[1][2][3]
-
Aurora Kinase Inhibitors: The diaminopyrimidine scaffold, readily accessible from this compound, is a common feature in inhibitors of Aurora kinases, which are key regulators of mitosis and are often overexpressed in cancers.
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: This starting material can be elaborated to produce potent EGFR inhibitors for the treatment of non-small cell lung cancer and other malignancies.
-
Bruton's Tyrosine Kinase (BTK) Inhibitors: The versatile chemistry of this compound allows for its incorporation into the synthesis of covalent and non-covalent BTK inhibitors used in the treatment of B-cell malignancies.
Signaling Pathway: The CDK4/6-Cyclin D-Retinoblastoma (Rb) Pathway
A key signaling pathway targeted by inhibitors synthesized from this compound is the CDK4/6-Cyclin D-Rb pathway, which governs the G1-S phase transition of the cell cycle. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. CDK4/6 inhibitors, such as Palbociclib and Ribociclib, function by blocking the phosphorylation of the Retinoblastoma (Rb) protein, thereby preventing the release of the E2F transcription factor and halting cell cycle progression.[4][5][6][7]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key intermediates for kinase inhibitors starting from this compound.
General Synthetic Workflow
The general strategy for elaborating this compound into a diverse range of kinase inhibitors involves a sequential functionalization of the pyridine ring. Typically, a nucleophilic aromatic substitution is first performed at one of the chloro positions, followed by a palladium-catalyzed cross-coupling reaction at the bromo position, and finally, a second nucleophilic substitution at the remaining chloro position.
Protocol 1: Synthesis of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (Key Intermediate for Palbociclib and Ribociclib)
This protocol describes the selective monosubstitution of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine.
Materials:
-
5-Bromo-2,4-dichloropyrimidine
-
Cyclopentylamine
-
Diisopropylethylamine (DIPEA) or other suitable base
-
Isopropanol or other suitable solvent
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Procedure:
-
To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in isopropanol, add cyclopentylamine (1.1 eq).
-
Add DIPEA (1.5 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or used directly in the next step.
Quantitative Data:
| Reactant | Product | Reagents | Solvent | Yield | Reference |
| 5-Bromo-2,4-dichloropyrimidine | 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | Cyclopentylamine, DIPEA | Isopropanol | >90% | [8] |
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a 5-bromo-substituted pyridine intermediate with an aryl or heteroaryl boronic acid.
Materials:
-
5-Bromo-substituted pyridine intermediate (e.g., from Protocol 1)
-
Aryl or heteroaryl boronic acid or ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄ or Na₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, dissolve the 5-bromo-substituted pyridine intermediate in the chosen solvent system.
-
Add the aryl or heteroaryl boronic acid or ester, followed by the base.
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general method for the palladium-catalyzed amination of a 2-chloro-substituted pyridine intermediate.
Materials:
-
2-Chloro-substituted pyridine intermediate
-
Amine (1.1 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Solvent (e.g., toluene or dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or similar apparatus for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine the 2-chloro-substituted pyridine intermediate, the amine, and the base in the chosen solvent.
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Add the palladium precatalyst and the phosphine ligand under the inert atmosphere.
-
Heat the reaction mixture under the inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture and work up as described in Protocol 2.
-
Purify the crude product by column chromatography.
Biological Activity of Resulting Kinase Inhibitors
The kinase inhibitors synthesized using this compound as a starting material have demonstrated potent and selective activity against their target kinases. The following table summarizes representative IC₅₀ values for some of these inhibitors.
| Kinase Target | Inhibitor Type | Representative IC₅₀ Values | Reference |
| CDK4/6 | Palbociclib | CDK4: 11 nM, CDK6: 16 nM | [9] |
| CDK4/6 | Ribociclib | CDK4: 10 nM, CDK6: 39 nM | [10] |
| Aurora A | 2,4-Diaminopyrimidine derivative | Varies (nM to µM range) | [11] |
| EGFR | Quinazoline derivative | Varies (nM to µM range) | [12][13][14][15][16] |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Conclusion
This compound is an indispensable building block for the synthesis of a wide array of kinase inhibitors. Its predictable and versatile reactivity allows for the efficient construction of complex molecules with high potency and selectivity. The protocols and data presented herein provide a foundation for researchers in drug discovery to utilize this valuable starting material in the development of novel therapeutics. The ability to systematically modify the pyridine core through sequential SNAr and cross-coupling reactions facilitates the exploration of chemical space and the optimization of lead compounds.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. nbinno.com [nbinno.com]
- 3. WO2019166987A1 - A process for the preparation of ribociclib and its intermediates - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Palbociclib [cjph.com.cn]
- 9. researchgate.net [researchgate.net]
- 10. Ribociclib synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Bromo-2,4-dichloropyridine as a Versatile Building Block in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,4-dichloropyridine is a halogenated pyridine derivative that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its unique substitution pattern, featuring a bromine atom at the 5-position and chlorine atoms at the 2- and 4-positions, offers multiple reactive sites for strategic chemical modifications. This versatility makes it a valuable building block in the development of novel agrochemicals, including fungicides, herbicides, and insecticides. The pyridine scaffold is a well-established pharmacophore in many commercial agrochemicals, and the specific arrangement of halogens in this compound allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this versatile building block for the synthesis of next-generation crop protection agents.
Key Applications in Agrochemical Synthesis
The distinct reactivity of the C-Br and C-Cl bonds in this compound allows for regioselective functionalization. Generally, the C-Br bond is more reactive in palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings, while the C-Cl bonds are more susceptible to nucleophilic aromatic substitution (SNAr) reactions, including amination. This differential reactivity enables the sequential introduction of various moieties to build complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions are typically employed to functionalize the C-5 position.
-
Suzuki-Miyaura Coupling: This reaction is widely used to form a C-C bond by coupling with a boronic acid or ester. This is a common strategy for introducing aryl or heteroaryl groups, which are prevalent in many agrochemical structures.
-
Sonogashira Coupling: This reaction enables the formation of a C-C bond with a terminal alkyne, introducing an alkynyl group that can be a key part of a pharmacophore or a handle for further chemical transformations.
Nucleophilic Aromatic Substitution (Amination)
The electron-deficient nature of the pyridine ring, further enhanced by the presence of three halogen atoms, facilitates nucleophilic aromatic substitution at the chloro-substituted positions (C-2 and C-4). Amination reactions are particularly important for introducing amino functionalities that are crucial for the biological activity of many agrochemicals.
Data Presentation
The following tables summarize representative reaction conditions for key transformations involving this compound and its analogs, providing a starting point for reaction optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 85-95 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 90 | 16 | 80-90 |
Table 2: Representative Conditions for Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | >90 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (5) | i-Pr₂NH | DMF | 50 | 8 | 85-95 |
| 3 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Acetonitrile | 70 | 12 | 80-90 |
Table 3: Representative Conditions for Nucleophilic Aromatic Substitution (Amination)
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Position of Substitution | Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMF | 80 | 12 | C4 | >90 |
| 2 | Aniline | NaH | THF | 60 | 8 | C4 | 85-95 |
| 3 | Piperazine | Et₃N | Acetonitrile | 70 | 16 | C4 | 80-90 |
Experimental Protocols
The following are detailed protocols for key reactions using this compound as a starting material, based on established methodologies for similar substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/Water, 4:1:1)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.03-0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (10 mL).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2,4-dichloropyridine product.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%)
-
Copper(I) iodide (CuI, 4-5 mol%)
-
Base (e.g., Triethylamine, 2 equivalents)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (0.02-0.03 mmol), and CuI (0.04-0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (10 mL) and the base (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at the appropriate temperature (e.g., 50-70 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 5-alkynyl-2,4-dichloropyridine.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (Amination)
This protocol provides a general method for the amination of this compound, which typically occurs at the more reactive C4 position.
Materials:
-
This compound
-
Amine (1.1 equivalents)
-
Base (e.g., K₂CO₃ or Et₃N, 1.5 equivalents)
-
Solvent (e.g., DMF or Acetonitrile)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in the solvent (10 mL).
-
Add the amine (1.1 mmol) and the base (1.5 mmol).
-
Heat the reaction mixture to 70-90 °C and stir.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the 4-amino-5-bromo-2-chloropyridine derivative.
Mandatory Visualizations
The following diagrams illustrate the synthetic utility of this compound and a potential mode of action for derived agrochemicals.
Caption: Synthetic pathways from this compound.
Caption: Workflow for agrochemical discovery.
Caption: Potential mode of action via DHODH inhibition.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its well-defined reactivity allows for selective functionalization through a variety of modern synthetic methodologies, enabling the efficient construction of diverse molecular libraries for biological screening. The protocols and workflows provided in this document offer a solid foundation for researchers and scientists in the agrochemical industry to explore the potential of this building block in the development of next-generation crop protection solutions.
Application Notes: Synthetic Routes to Palbociclib Utilizing 5-Bromo-2,4-dichloropyrimidine
Introduction
Palbociclib (Ibrance®) is a highly selective, orally available inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] It is a cornerstone therapy for certain types of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[2][3] The synthesis of Palbociclib involves the construction of a pyrido[2,3-d]pyrimidin-7-one core. A key building block in many efficient synthetic routes is 5-Bromo-2,4-dichloropyrimidine, a versatile intermediate that allows for sequential, regioselective functionalization.[4][5] Its distinct reactivity at the C2, C4, and C5 positions enables the controlled assembly of the complex Palbociclib structure.[6]
This document provides detailed application notes and protocols for the synthesis of Palbociclib, focusing on the strategic use of the 5-Bromo-2,4-dichloropyrimidine intermediate.
Mechanism of Action: CDK4/6 Signaling Pathway
Palbociclib exerts its therapeutic effect by disrupting the cell cycle at the G1-S transition.[7] In cancer cells with a functional Retinoblastoma (Rb) protein, progression from the G1 to the S phase is driven by the activity of the Cyclin D-CDK4/6 complex. This complex phosphorylates and inactivates the Rb protein, which then releases E2F transcription factors.[8] Released E2F proteins activate the transcription of genes necessary for DNA replication and cell cycle progression.[7] Palbociclib inhibits the kinase activity of CDK4 and CDK6, preventing Rb phosphorylation, thereby maintaining Rb in its active, growth-suppressive state and inducing G1 cell cycle arrest.[9]
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
Application of 5-Bromo-2,4-dichloropyridine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,4-dichloropyridine is a versatile, halogen-rich pyridine derivative that serves as a crucial building block in the synthesis of various biologically active molecules. Its distinct reactivity at the chloro and bromo positions allows for sequential and regioselective functionalization, making it an ideal starting material for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. This document provides detailed application notes on the synthetic utility of this compound in the design of kinase inhibitors, along with experimental protocols for key synthetic transformations.
Key Applications in Medicinal Chemistry
This compound is a key intermediate in the synthesis of potent and selective kinase inhibitors, particularly targeting Aurora kinases and p38 MAP kinase.[1] The pyridine scaffold is a well-established pharmacophore in medicinal chemistry, capable of forming key interactions with the ATP-binding site of kinases. The strategic placement of substituents on this scaffold, facilitated by the reactive sites of this compound, is critical for achieving high potency and selectivity.
Synthesis of Aurora Kinase Inhibitors
Imidazo[4,5-b]pyridine derivatives are a class of potent Aurora kinase inhibitors, and this compound is a key precursor for their synthesis.[2][3] Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, and their overexpression is implicated in various cancers, making them attractive targets for anticancer drug discovery.
Signaling Pathway
The Aurora kinase signaling pathway is integral to cell cycle progression. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis. Inhibition of these kinases leads to mitotic arrest and apoptosis in cancer cells. The pathway is interconnected with other major signaling networks, including those regulated by p53 and Myc.
Caption: A simplified diagram of the Aurora kinase signaling pathway and its inhibition by imidazo[4,5-b]pyridine derivatives.
Quantitative Data: Aurora Kinase Inhibitors
The following table summarizes the in vitro activity of representative imidazo[4,5-b]pyridine-based Aurora kinase inhibitors.
| Compound | Aurora A IC50 (µM) | Aurora B IC50 (µM) | Aurora C IC50 (µM) | Cell Line | GI50 (µM) |
| 40c (CCT137444) | - | - | - | SW620 | - |
| 51 (CCT137690) | 0.015 | 0.025 | 0.019 | - | - |
| 28c | 0.067 | 12.71 | - | HCT116 | 2.30 |
| 31 | 0.042 | 0.198 | 0.227 | - | - |
Data sourced from J. Med. Chem. 2010, 53, 5213-5228 and J. Med. Chem. 2013, 56, 9122-9135.[2][4]
Experimental Protocols
The synthesis of imidazo[4,5-b]pyridine-based Aurora kinase inhibitors from this compound typically involves a multi-step sequence. The general workflow is outlined below.
Caption: A general workflow for the synthesis of imidazo[4,5-b]pyridine Aurora kinase inhibitors.
Protocol 1: Synthesis of this compound [1]
This protocol describes the synthesis of the starting material from 2-amino-4-chloropyridine.
Materials:
-
2-amino-4-chloropyridine
-
N-bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Ethyl acetate (EtOAc)
-
Sodium hydroxide (NaOH)
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Concentrated hydrochloric acid
-
Sodium nitrite (NaNO₂)
-
Cuprous chloride (CuCl)
Procedure:
-
Bromination: Dissolve 2-amino-4-chloropyridine (1 eq) in DCM and cool to 0 °C. Slowly add NBS (1.1-1.5 eq) in portions. Stir the reaction for 30 minutes at 0 °C. Monitor completion by TLC. Remove the solvent under reduced pressure. Dissolve the crude product in EtOAc and wash with 1 M HCl. Adjust the aqueous layer to a basic pH with NaOH and extract with EtOAc. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to afford 2-amino-5-bromo-4-chloropyridine.
-
Diazotization and Chlorination: Dissolve the product from the previous step in concentrated HCl and cool to -30 °C. Slowly add a solution of NaNO₂ (1.2-1.5 eq) in water, maintaining the temperature below -25 °C. Stir for 1 hour at -30 °C. Add CuCl and allow the reaction to warm to room temperature. Monitor completion by TLC. Neutralize the reaction mixture with NaOH and extract with EtOAc. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield this compound.
Quantitative Data: Synthesis of this compound
| Step | Product | Yield |
| 1 | 2-Amino-5-bromo-4-chloropyridine | >80% |
| 2 | This compound | >60% |
| Overall | This compound | >50% |
Data sourced from CN103420903A.[1]
Synthesis of p38 MAP Kinase Inhibitors
This compound is also a precursor for the synthesis of 3,4-dihydropyrido[3,2-d]pyrimidone-based inhibitors of p38 MAP kinase.[1] The p38 MAP kinase pathway is a key regulator of inflammatory responses, and its inhibitors have therapeutic potential in inflammatory diseases.[5]
Signaling Pathway
The p38 MAP kinase pathway is activated by cellular stress and inflammatory cytokines. This leads to a signaling cascade that results in the activation of transcription factors and the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Caption: An overview of the p38 MAP kinase signaling pathway and its inhibition.
Quantitative Data: p38 MAP Kinase Inhibitors
The development of 3,4-dihydropyrido[3,2-d]pyrimidone inhibitors has yielded compounds with potent enzymatic and cellular activity.
| Compound | p38α IC50 (nM) |
| Adezmapimod (SB203580) | 300-500 |
| SB202190 | 50-100 |
| Doramapimod (BIRB 796) | 38 |
Data for reference p38 inhibitors.[6] Specific data for inhibitors derived directly from this compound requires further investigation of the cited literature.
Experimental Protocol
A representative protocol for the synthesis of a 3,4-dihydropyrido[3,2-d]pyrimidone core from a this compound derivative is described below.
Protocol 2: Synthesis of a Pyrido[3,2-d]pyrimidone Core
Materials:
-
A 2-amino-5-bromopyridine-3-carboxylate derivative (synthesized from this compound)
-
Formamide
-
A primary amine
-
A suitable solvent (e.g., dioxane)
-
A palladium catalyst and ligand (for subsequent modifications)
Procedure:
-
Pyrimidine Ring Formation: Heat a 2-amino-5-bromopyridine-3-carboxylate derivative with formamide to construct the pyrimidinone ring, yielding a 5-bromo-pyrido[3,2-d]pyrimidin-4-one.
-
Functionalization: The bromo group at the 5-position can be further functionalized using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce various substituents and build a library of potential p38 MAP kinase inhibitors.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry, enabling the synthesis of diverse and potent kinase inhibitors. Its differential reactivity allows for controlled, stepwise functionalization to explore chemical space and optimize biological activity. The protocols and data presented herein provide a foundation for researchers to utilize this important intermediate in the discovery and development of novel therapeutics.
References
- 1. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Application Notes: Regioselective Functionalization of 5-Bromo-2,4-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,4-dichloropyridine is a versatile and highly valuable building block in medicinal chemistry and materials science. Its three distinct halogen-substituted positions (C5-Br, C2-Cl, C4-Cl) offer the potential for sequential and regioselective functionalization, enabling the synthesis of complex, multi-substituted pyridine scaffolds. The differential reactivity of the carbon-halogen bonds is the key to this selectivity. In palladium-catalyzed cross-coupling reactions, the order of reactivity is generally C-Br > C-Cl, making the C5-position the most probable site for initial functionalization.[1] Conversely, in classical nucleophilic aromatic substitution (SNAr), the electron-deficient nature of the pyridine ring activates the C2 and C4 positions, with the C4-position typically being more susceptible to nucleophilic attack due to superior stabilization of the reaction intermediate.[2][3]
These application notes provide detailed protocols and guidelines for achieving high regioselectivity in the functionalization of this compound, focusing on Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution.
Core Concepts of Regioselectivity
The ability to selectively modify one position on the this compound core while leaving the others intact is governed by the choice of reaction conditions. The diagram below illustrates the primary pathways for selective functionalization.
Caption: Primary regioselective functionalization pathways for this compound.
Selective Functionalization at the C5-Position (C-Br Bond)
The greater reactivity of the C-Br bond compared to C-Cl bonds in palladium-catalyzed processes allows for highly selective functionalization at the C5-position.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the C5-position with a variety of organoboron reagents.
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | 5 mol% is a common starting point.[4][5] |
| Ligand | PPh₃, SPhos, XPhos | Often used with Pd(OAc)₂ or Pd₂(dba)₃. Not needed if using Pd(PPh₃)₄. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | An aqueous solution of the base is typically used (e.g., 2M).[1] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | A 4:1 mixture of organic solvent to water is common.[5] |
| Temperature | 80 - 110 °C | Reaction progress should be monitored by TLC or LC-MS. |
| Regioselectivity | >95% for C5-position | The C-Br bond is significantly more reactive under these conditions. |
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
-
Reaction Execution:
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-2,4-dichloropyridine.
-
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction enables the formation of C-N bonds, coupling primary or secondary amines selectively at the C5-position.
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | 2-5 mol% is typically sufficient. |
| Ligand | Xantphos, BINAP, XPhos | Bulky, electron-rich phosphine ligands are crucial for high efficiency.[6] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Sodium tert-butoxide is a strong, effective base for this transformation.[7] |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, degassed solvents are required. |
| Temperature | 80 - 110 °C | Reactions are typically run under an inert atmosphere. |
| Regioselectivity | High for C5-position | Follows the established C-Br > C-Cl reactivity trend.[8] |
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
NaOtBu (1.4 equiv)
-
Anhydrous Toluene, degassed
-
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, Xantphos, and NaOtBu.
-
Seal the tube, then evacuate and backfill with argon three times.
-
Add the degassed toluene, followed by the amine and then the this compound.
-
-
Reaction Execution:
-
Seal the tube tightly and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by LC-MS. Upon completion (typically 6-18 hours), cool to room temperature.
-
-
Workup and Purification:
-
Quench the reaction carefully by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by flash column chromatography to afford the desired 5-amino-2,4-dichloropyridine.
-
Selective Functionalization at C2 and C4 Positions (C-Cl Bonds)
While less reactive than the C-Br bond in cross-coupling, the C-Cl bonds can be targeted under specific conditions.
C2-Selective Buchwald-Hartwig Amination
Under certain catalytic conditions, amination can be directed preferentially to the C2-position of the 2,4-dichloropyridine core.[9] This provides a powerful method for installing an amino group ortho to the pyridine nitrogen, leaving the C4-Cl and C5-Br sites available for subsequent functionalization.
This protocol is adapted from methodologies developed for 2,4-dichloropyridine.[9]
-
Materials:
-
This compound (1.0 equiv)
-
Aniline or heterocyclic amine (1.1 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
XPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous tert-Amyl alcohol, degassed
-
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, charge a reaction vial with K₃PO₄, Pd(OAc)₂, and XPhos.
-
Add this compound and the amine.
-
Add the degassed tert-amyl alcohol.
-
-
Reaction Execution:
-
Seal the vial and heat to 110 °C with stirring for 12-24 hours.
-
Cool the reaction to room temperature.
-
-
Workup and Purification:
-
Dilute the mixture with dichloromethane and filter through a pad of celite.
-
Concentrate the filtrate and purify by flash chromatography to isolate the 2-amino-5-bromo-4-chloropyridine product.
-
C4-Selective Nucleophilic Aromatic Substitution (SNAr)
In the absence of a palladium catalyst, nucleophilic attack occurs preferentially at the C4 position. This selectivity arises from the greater resonance stabilization of the Meisenheimer intermediate formed during attack at C4, which allows the negative charge to be delocalized onto the electronegative pyridine nitrogen.[2][3]
| Parameter | Recommended Conditions | Notes |
| Nucleophile | R-OH, R-SH, R₂-NH | Alkoxides, thiolates, and amines are common nucleophiles. |
| Base | NaH, K₂CO₃, Et₃N | A non-nucleophilic base is used to deprotonate the nucleophile if necessary. |
| Solvent | DMF, DMSO, NMP | Polar aprotic solvents are preferred to facilitate the reaction. |
| Temperature | 25 - 120 °C | Reaction temperature depends on the nucleophile's reactivity. |
| Regioselectivity | High for C4-position | Kinetically and thermodynamically favored over C2 attack.[2] |
-
Materials:
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)
-
An alcohol (e.g., Benzyl Alcohol, 1.2 equiv)
-
This compound (1.0 equiv)
-
Anhydrous DMF
-
-
Reaction Setup:
-
To a flame-dried, three-neck flask under argon, add a suspension of NaH in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the alcohol dropwise. Allow the mixture to stir at 0 °C for 30 minutes to form the sodium alkoxide.
-
-
Reaction Execution:
-
Add a solution of this compound in DMF to the alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material.
-
-
Workup and Purification:
-
Carefully quench the reaction by slowly adding ice-cold water.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify via column chromatography to obtain the 4-alkoxy-5-bromo-2-chloropyridine product.
-
General Experimental Workflow
The following diagram outlines a typical workflow for performing and analyzing the regioselective functionalization reactions described.
Caption: General experimental workflow for synthesis, purification, and analysis.
Catalytic Cycle Visualization: Suzuki-Miyaura Coupling
Understanding the mechanism is crucial for troubleshooting and optimization. The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps.[10]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. nobelprize.org [nobelprize.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 5-Bromo-2,4-dichloropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling yield with 5-Bromo-2,4-dichloropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the Suzuki coupling of this compound?
A1: The Suzuki coupling reaction is expected to occur selectively at the C-5 position of the pyridine ring. The general reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl. Therefore, the carbon-bromine bond at the C-5 position is significantly more reactive than the carbon-chlorine bonds at the C-2 and C-4 positions. This allows for the selective formation of 5-aryl-2,4-dichloropyridines, leaving the chlorine atoms available for subsequent transformations.
Q2: I am observing a low or no yield of my desired product. What are the common causes?
A2: Low or no yield in the Suzuki coupling of this compound can stem from several factors:
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Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, inhibiting its activity.[1] Impurities in the reagents or solvents can also poison the catalyst.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and interdependent. An inappropriate combination can lead to poor catalytic turnover.
-
Poor Quality of Reagents: Degradation or impurities in the this compound or the boronic acid derivative can prevent the reaction from proceeding efficiently.
-
Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxygen.[1] Inadequate degassing of the reaction mixture can lead to catalyst decomposition and the formation of side products.[1]
Q3: What are the common side reactions observed in the Suzuki coupling of 5-Bromopyridines?
A3: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, where the boron group is replaced by a hydrogen atom. This is often promoted by excess water, high temperatures, or a non-optimal base.[1]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often favored by the presence of oxygen or an excess of the palladium catalyst.[1]
-
Dehalogenation: The starting this compound can be reduced, replacing the bromine or chlorine atoms with hydrogen. This can be caused by certain phosphine ligands and bases, especially at elevated temperatures.[1]
Troubleshooting Guide
Issue: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium source is of good quality. For Pd(II) precatalysts like Pd(OAc)₂, a phosphine ligand is necessary to facilitate the in-situ reduction to the active Pd(0) species.[1] Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or a highly active Buchwald precatalyst.[1] |
| Suboptimal Ligand | For electron-rich and sterically hindered substrates, bulky and electron-rich phosphine ligands like SPhos or XPhos are often more effective than traditional ligands like PPh₃.[2] |
| Inappropriate Base | The choice of base is crucial. Stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective for challenging couplings.[1] A screening of different bases may be necessary. |
| Poor Solvent Choice | A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is typically used to dissolve both the organic and inorganic reagents.[1] Ensure all reactants are soluble in the chosen solvent system. |
| Insufficient Temperature | Suzuki couplings with less reactive chloro-substituted pyridines often require elevated temperatures, typically in the range of 80-110 °C.[1] However, excessively high temperatures can lead to catalyst decomposition and side reactions. |
| Oxygen Contamination | Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) or by using the freeze-pump-thaw technique (3-4 cycles).[1] Maintain a positive pressure of inert gas throughout the reaction. |
Issue: Significant Side Product Formation
| Side Product | Possible Cause | Troubleshooting Steps |
| Protodeboronation | Excess water, high temperature, or unsuitable base. | Use a milder base such as KF or K₂CO₃.[1] Minimize reaction time and temperature. Avoid a large excess of the boronic acid. |
| Homocoupling of Boronic Acid | Presence of oxygen or excess palladium catalyst. | Ensure rigorous degassing of the reaction mixture.[1] Consider a slight excess of the this compound. Lowering the catalyst loading may also be beneficial.[1] |
| Dehalogenation | Certain phosphine ligands and bases at high temperatures. | Try a different ligand or a milder base. Lowering the reaction temperature can also help.[1] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a starting point for the optimization of the Suzuki coupling reaction. The specific conditions may need to be adjusted for different boronic acids.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂ (2 mol%) with a suitable ligand like SPhos (4 mol%))
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0 - 3.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, and the base.
-
If using a Pd(II) precatalyst and a ligand, add them to the flask. If using a pre-formed Pd(0) catalyst, it can be added at this stage.
-
Seal the flask, and evacuate and backfill with an inert gas three times to ensure an oxygen-free atmosphere.[3]
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[3]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).[3]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | For challenging substrates, Buchwald ligands like SPhos are often superior. |
| Base | K₃PO₄ (2-3 equiv.) | K₃PO₄ is often effective for difficult couplings.[1] Other bases like K₂CO₃ or Cs₂CO₃ can also be screened. |
| Solvent | 1,4-Dioxane / Water (4:1 v/v) | Other solvent systems such as Toluene/Water or DMF can be explored.[1] |
| Temperature | 80 - 100 °C | Temperature may need to be optimized for specific substrates. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for preventing catalyst deactivation and side reactions.[1] |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A general experimental workflow for the Suzuki coupling reaction.
Caption: A logical workflow for troubleshooting low Suzuki coupling yields.
References
Technical Support Center: Synthesis of 5-Bromo-2,4-dichloropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2,4-dichloropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most prevalent synthetic pathway commences with 2-amino-4-chloropyridine. This route involves a two-step process: electrophilic bromination of the pyridine ring followed by a Sandmeyer reaction to replace the amino group with a chloro group. An alternative, though less detailed in the provided literature, starts from 5-bromo-2-chloropyridine.
Q2: What are the primary byproducts observed during the synthesis of this compound?
A2: The main byproducts typically arise from two key stages of the synthesis:
-
Bromination Step: Over-bromination is a common issue, leading to the formation of di-brominated species. For instance, in the synthesis of similar bromo-pyridines, the formation of 2-amino-3,5-dibromopyridine has been identified as a major impurity.
-
Sandmeyer Reaction: This radical-nucleophilic aromatic substitution can lead to the formation of biaryl byproducts. Additionally, incomplete diazotization or premature decomposition of the diazonium salt can result in residual starting material or the corresponding phenolic compound if water is present.
Q3: How can I minimize the formation of byproducts during the bromination step?
A3: To control the regioselectivity and minimize over-bromination, several strategies can be employed:
-
Control of Stoichiometry: Carefully control the amount of the brominating agent (e.g., N-bromosuccinimide) to a 1:1 molar ratio with the substrate.
-
Slow Addition of Reagents: Add the brominating agent portion-wise or as a solution dropwise to the reaction mixture. This helps to avoid localized high concentrations of the brominating agent.
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0°C) to enhance selectivity.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to quench the reaction once the starting material is consumed.
Q4: What are the key parameters to control during the Sandmeyer reaction to ensure a high yield of the desired product?
A4: The success of the Sandmeyer reaction hinges on careful control of the reaction conditions:
-
Temperature: The diazotization step must be carried out at low temperatures (-30°C to 0°C) to ensure the stability of the diazonium salt intermediate.
-
Acidity: The reaction is typically performed in a strongly acidic medium, such as concentrated hydrochloric acid, to facilitate the formation of the diazonium salt and prevent unwanted side reactions.
-
Purity of Starting Material: Ensure the intermediate, 2-amino-5-bromo-4-chloropyridine, is of high purity as impurities can interfere with the diazotization and subsequent substitution.
Troubleshooting Guides
Issue 1: Low Yield of 2-Amino-5-bromo-4-chloropyridine in the Bromination Step
| Symptom | Possible Cause | Suggested Solution |
| Incomplete consumption of starting material (2-amino-4-chloropyridine) as observed by TLC. | Insufficient brominating agent or reaction time. | Ensure the use of at least one equivalent of the brominating agent (e.g., NBS). Extend the reaction time and continue monitoring by TLC. |
| Formation of multiple spots on TLC, indicating a mixture of products. | Lack of regioselectivity or over-bromination. | 1. Temperature Control: Maintain a low reaction temperature (0°C). 2. Slow Addition: Add the brominating agent slowly to the reaction mixture. 3. Solvent Choice: Use an appropriate solvent such as dichloromethane. |
Issue 2: Presence of Impurities after the Sandmeyer Reaction
| Symptom | Possible Cause | Suggested Solution |
| A significant amount of unreacted 2-amino-5-bromo-4-chloropyridine is present in the final product. | Incomplete diazotization. | 1. Temperature: Ensure the temperature is maintained at the optimal low level (e.g., -30°C) during the addition of sodium nitrite. 2. Acidity: Use a sufficient concentration of strong acid (e.g., concentrated HCl). |
| Presence of a byproduct with a higher molecular weight, potentially a biaryl compound. | Radical side reactions. | Ensure efficient stirring and controlled addition of reagents to minimize localized radical concentrations. |
| The final product is difficult to purify, with multiple closely-eluting spots on TLC. | Formation of various byproducts due to poor reaction control. | Re-evaluate and optimize all reaction parameters, including temperature, reaction time, and stoichiometry of reagents. Consider purification by column chromatography with a carefully selected eluent system. |
Experimental Protocols
Synthesis of 2-Amino-5-bromo-4-chloropyridine (Intermediate)
This protocol is based on a general procedure for the bromination of 2-amino-4-chloropyridine.
-
Reaction Setup: In a flask equipped with a stirrer, dissolve 2-amino-4-chloropyridine (1 equivalent) in dichloromethane.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Brominating Agent: Slowly add N-bromosuccinimide (NBS) (1 equivalent) in portions to the cooled solution over a period of 30 minutes.
-
Reaction: Stir the mixture at 0°C for 30 minutes. Monitor the reaction progress by TLC.
-
Work-up:
-
Once the reaction is complete, remove the solvent by rotary evaporation.
-
Dissolve the crude product in ethyl acetate.
-
Wash the organic layer with 1M hydrochloric acid, then with a basic solution (e.g., sodium bicarbonate) to adjust the pH, followed by a brine wash.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate to obtain the crude product.
-
-
Purification: The crude product can be further purified by column chromatography if necessary.
Synthesis of this compound via Sandmeyer Reaction
This protocol outlines the diazotization of the intermediate followed by chloro-de-amination.
-
Reaction Setup: In a suitable reactor, dissolve 2-amino-5-bromo-4-chloropyridine (1 equivalent) in concentrated hydrochloric acid at -30°C.
-
Diazotization: Slowly add a solution of sodium nitrite (a slight excess) in water, maintaining the temperature at -30°C. Bubbles will be generated during this addition.
-
Reaction: After the addition is complete, stir the mixture at -30°C for 1 hour.
-
Sandmeyer Reaction: Add cuprous chloride to the reaction mixture and allow the temperature to rise to room temperature. Monitor the reaction completion by TLC.
-
Work-up:
-
Adjust the pH of the reaction mixture to be alkaline using a sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography to yield this compound.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Logic diagram for troubleshooting byproduct formation.
Technical Support Center: Purification of 5-Bromo-2,4-dichloropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2,4-dichloropyridine. The information is presented in a direct question-and-answer format to address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
A1: this compound is an important intermediate in the biomedical field.[1] Its properties are summarized in the table below. It is typically a colorless to yellow or brown liquid or a low-melting solid.[2] It has low solubility in water but is soluble in common organic solvents like dichloromethane and chloroform.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₂BrCl₂N | [4] |
| Molecular Weight | 226.89 g/mol | [4] |
| Appearance | Colorless to yellow to brown liquid or solid | [2] |
| Melting Point | 21-22°C or 45-49°C (data varies) | [3][5] |
| Boiling Point | 60-62°C (at 0.9 Torr) | [4][5] |
| Solubility | Low in water; Soluble in dichloromethane, chloroform | [3] |
| Purity (Typical) | ≥98% | [2] |
Q2: What are the common impurities found in crude this compound?
A2: Impurities often depend on the synthetic route. A common method involves the bromination of 2-amino-4-chloropyridine, followed by a diazotization reaction.[6] Potential impurities could include unreacted starting materials (e.g., 2-amino-4-chloropyridine), intermediates like 2-amino-5-bromo-4-chloropyridine, or byproducts from side reactions, such as other isomers or over-brominated species.[6][7]
Q3: What are the recommended purification techniques for this compound?
A3: The most commonly cited purification methods for this compound are column chromatography and distillation under reduced pressure.[1][4] Given its nature as a low-melting solid, recrystallization may also be a viable option, though specific solvent systems are not well-documented in the provided results.
Q4: How can I monitor the progress and success of the purification?
A4: Thin-Layer Chromatography (TLC) is an effective technique to monitor the purification process, especially during column chromatography, to check for the separation of the desired product from impurities.[1][6] Final purity can be confirmed using methods like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting and Optimization Guide
Q5: My final product is a yellow or brown liquid/solid, but I expected a colorless product. What does this indicate?
A5: A persistent color often suggests the presence of residual impurities or degradation products. Consider repeating the purification step. For column chromatography, ensure the silica gel is properly packed and the eluent polarity is optimized. If using distillation, ensure the vacuum is stable and the temperature is well-controlled to prevent thermal degradation.
Q6: I am performing column chromatography, but the separation of my product from an impurity is poor. What can I do?
A6: Poor separation on a silica gel column can be addressed by:
-
Adjusting Solvent Polarity: If the spots are too close together, try using a less polar solvent system to increase the separation (increase the difference in Rf values).
-
Using a Different Stationary Phase: If separation on silica gel is inadequate, consider using a different stationary phase, such as alumina.
-
Employing a Longer Column: Increasing the length of the column can improve the separation of closely eluting compounds.
Q7: My product has a broad melting point range after purification. Is it pure?
A7: A broad melting point range is a classic indicator of an impure compound. Pure crystalline solids typically have a sharp melting point range of 1-2°C. If you observe a broad range, further purification is necessary. Consider a second purification step, such as recrystallization after column chromatography or fractional distillation.
Q8: The yield of my purified product is very low. What are the common causes of product loss?
A8: Low recovery can result from several factors:
-
Column Chromatography: The product might be too strongly adsorbed onto the silica gel. Try adding a small amount of a more polar solvent to the eluent at the end of the run to wash out any remaining product.
-
Distillation: Product loss can occur due to decomposition at high temperatures or leaks in the vacuum system. Ensure all joints are properly sealed and the distillation is performed at the lowest possible pressure.
-
Extractions & Transfers: Multiple transfer steps between flasks or during workup can lead to significant mechanical losses. Minimize transfers and ensure all glassware is thoroughly rinsed with the appropriate solvent to recover all material.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a general guideline based on standard laboratory procedures and synthesis reports where column chromatography is the final purification step.[1][6]
-
Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The exact ratio should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions in test tubes or flasks and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Vacuum Distillation
This method is suitable for thermally stable liquids and is based on the reported boiling point of 60-62°C at 0.9 Torr.[4][5]
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly greased and sealed to maintain a high vacuum.
-
Crude Product Addition: Place the crude this compound into the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system using a vacuum pump protected by a cold trap.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Distillation: Collect the fraction that distills at the expected temperature and pressure (approx. 60-62°C at 0.9 Torr). Discard the initial and final fractions, which are more likely to contain impurities.
-
Product Recovery: Once the distillation is complete, carefully release the vacuum and collect the purified liquid product from the receiving flask.
Visualized Workflows
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 849937-96-8 [sigmaaldrich.com]
- 3. This compound Manufacturer & Supplier in China | High Purity CAS 24145-06-2 | Specifications, Applications, Safety Data [pipzine-chem.com]
- 4. americanelements.com [americanelements.com]
- 5. echemi.com [echemi.com]
- 6. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 7. heteroletters.org [heteroletters.org]
preventing dehalogenation of 5-Bromo-2,4-dichloropyridine in reactions
Welcome to the technical support center for 5-Bromo-2,4-dichloropyridine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the handling of this versatile but challenging reagent, with a specific focus on preventing unwanted dehalogenation reactions.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. However, with polyhalogenated substrates like this compound, side reactions such as dehalogenation can significantly lower yields and complicate purification.
Frequently Asked Questions (FAQs)
Q1: We are observing significant dehalogenation of our this compound during a Suzuki-Miyaura coupling. What are the primary causes?
A1: Dehalogenation in palladium-catalyzed reactions is primarily caused by the formation of palladium-hydride (Pd-H) species, which can reduce the C-X bond.[1] The sources of these hydride species are often components of the reaction mixture itself:
-
Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can generate hydrides, especially at elevated temperatures.[1]
-
Solvents: Protic solvents like alcohols can be hydride donors.[1] Solvents such as DMF can also degrade to produce hydride sources.[2]
-
Reagents: Boronic acids can contain trace borane (B-H) impurities that contribute to Pd-H formation.[1]
-
Water: The presence of water can react with bases or other reagents to generate hydride sources.[1][3]
Q2: How can we selectively couple at the C5-Br position while leaving the C2 and C4 chloro groups intact?
A2: Achieving chemoselectivity is possible due to the inherent differences in the reactivity of carbon-halogen bonds in palladium-catalyzed oxidative addition, which generally follows the order C-I > C-Br > C-Cl.[4][5] The C5-Br bond is more susceptible to oxidative addition than the C-Cl bonds.[4][6] To favor coupling at the C5-Br position:
-
Use Milder Conditions: Employ milder bases and lower reaction temperatures.
-
Select the Right Catalyst System: Use catalysts and ligands known to promote the desired reductive elimination, which outcompetes the dehalogenation pathway. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or specific N-heterocyclic carbene (NHC) ligands are often effective.[5][7]
Q3: Which specific ligands and bases are recommended to minimize dehalogenation and maximize C5-selectivity?
A3: The choice is critical. Weaker, non-nucleophilic inorganic bases are generally preferred over strong alkoxide bases.[1] Sterically hindered ligands can also control selectivity. For instance, a very sterically hindered N-heterocyclic carbene (NHC) ligand like IPr has been shown to promote C4-coupling of 2,4-dichloropyridines, demonstrating that ligand choice can invert conventional selectivity.[7][8] For selective C5-Br coupling, a combination of a bulky ligand and a mild base is a good starting point.
Troubleshooting Dehalogenation in Cross-Coupling Reactions
This decision tree provides a logical workflow for troubleshooting undesired dehalogenation.
Caption: Troubleshooting workflow for dehalogenation in cross-coupling reactions.
Comparative Data: Suzuki-Miyaura Coupling Conditions
The following table summarizes recommended starting conditions for selective Suzuki-Miyaura coupling at the C5-Br position. These are general guidelines and may require optimization.
| Parameter | Recommended Condition | Rationale / Notes |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective choices. |
| Ligand | XPhos, SPhos, RuPhos, dppf | Bulky, electron-rich ligands accelerate reductive elimination, outcompeting dehalogenation. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Milder inorganic bases are less likely to generate Pd-H species compared to alkoxides. |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous, aprotic, and well-degassed solvents are critical to avoid hydride sources.[2] |
| Temperature | 80-100 °C | Start at a lower temperature and increase only if the reaction is sluggish.[5] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent reaction with oxygen and moisture. |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C5-Br
This protocol is a generalized procedure optimized to minimize dehalogenation.
1. Reagent and Glassware Preparation:
-
Thoroughly oven-dry all glassware (e.g., Schlenk flask, condenser) and cool under a stream of inert gas (Argon or Nitrogen).
-
Use anhydrous, degassed solvents. Toluene or 1,4-dioxane are recommended.[1]
-
Ensure all solid reagents are dry.
2. Reaction Setup (under inert atmosphere):
-
To the dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
In a separate vial, prepare the catalyst system by mixing the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2.5-5 mol%). Add this mixture to the Schlenk flask.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times.
3. Reaction Execution:
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
4. Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Section 2: Metal-Halogen Exchange Reactions
Metal-halogen exchange, typically using organolithium or Grignard reagents, is another common strategy for functionalizing this compound. However, these strong bases and nucleophiles can also promote dehalogenation.
Frequently Asked Questions (FAQs)
Q1: We are attempting a bromine-lithium exchange using n-BuLi, but the main product is 2,4-dichloropyridine. Why is this happening?
A1: This is a classic case of dehalogenation. Organolithium reagents are very strong bases. If the newly formed lithiated intermediate is not trapped quickly by an electrophile, it can be protonated by any available proton source in the reaction mixture, leading to the hydrodehalogenated product. Potential proton sources include trace water, acidic C-H bonds on other reagents, or even some solvents at elevated temperatures. The exchange itself is typically very fast and kinetically controlled, following the trend I > Br > Cl.[9]
Q2: How can we improve the outcome of metal-halogen exchange and subsequent electrophilic quench?
A2: Success depends on careful control of reaction conditions:
-
Low Temperature: Perform the exchange at very low temperatures (-78 °C to -100 °C) to suppress side reactions and stabilize the organometallic intermediate.[10][11]
-
Anhydrous Conditions: Strictly anhydrous conditions are paramount. Use freshly distilled solvents and dry all reagents and glassware.[12]
-
Reagent Choice: Using a combination of reagents, such as i-PrMgCl followed by n-BuLi, can sometimes offer higher selectivity and allow for non-cryogenic conditions.[13]
-
Rapid Trapping: Add the electrophile to the freshly generated organometallic species at low temperature to ensure the desired reaction occurs before protonation or degradation.
General Workflow for Metal-Halogen Exchange
The following diagram illustrates the critical steps for successfully performing a bromine-lithium exchange and electrophilic quench.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 10. Page loading... [guidechem.com]
- 11. joss.tcnj.edu [joss.tcnj.edu]
- 12. adichemistry.com [adichemistry.com]
- 13. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for nucleophilic substitution on 5-Bromo-2,4-dichloropyridine
Technical Support Center: 5-Bromo-2,4-dichloropyridine
Welcome to the technical support center for experiments involving this compound. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully performing nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is the most reactive towards nucleophiles?
A1: The chlorine atom at the C4 position is the most reactive site for nucleophilic aromatic substitution (SNAr). The pyridine ring's electron-withdrawing nitrogen atom activates the ortho (C2) and para (C4) positions for nucleophilic attack.[1][2] The C4 position is generally more reactive than the C2 position due to greater resonance stabilization of the negative charge in the Meisenheimer intermediate, where the charge can be delocalized onto the electronegative nitrogen atom.[2][3] The C2 position is the second most reactive site. The C5-bromo group is significantly less reactive in SNAr reactions and typically requires metal-catalyzed cross-coupling conditions for substitution.[3]
Q2: My nucleophilic substitution reaction shows low or no conversion of the starting material. What are the common causes?
A2: Low conversion can stem from several factors:
-
Suboptimal Temperature: Many SNAr reactions on pyridines require heating to overcome the energy barrier of disrupting the aromatic system.[4] If the reaction is sluggish, gradually increasing the temperature may improve the rate.
-
Nucleophile Reactivity: The chosen nucleophile may not be strong enough. For neutral nucleophiles like alcohols or some amines, the addition of a base is often necessary to generate a more potent anionic nucleophile (e.g., an alkoxide or an amido species).[5]
-
Solvent Choice: Polar aprotic solvents, such as DMSO, DMF, or acetonitrile, are often effective as they can solvate the cation of a salt nucleophile, increasing the "nakedness" and reactivity of the nucleophilic anion.[5]
-
Moisture: The presence of water can protonate strong anionic nucleophiles, reducing their effectiveness. Ensure all glassware is dry and use anhydrous solvents if your nucleophile is highly basic.
Q3: I am observing a mixture of C2 and C4 substituted products. How can I improve the regioselectivity for the C4 position?
A3: While the C4 position is intrinsically more reactive, obtaining mixtures is a common challenge. To enhance C4 selectivity:
-
Control the Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often improve selectivity. Overheating can provide enough energy to overcome the smaller activation barrier difference between C4 and C2 attack.
-
Choice of Nucleophile: Bulky nucleophiles may show a greater preference for the less sterically hindered C4 position compared to the C2 position, which is flanked by the nitrogen and the C3-H.
-
Reaction Time: Monitor the reaction closely using TLC or LC-MS.[6] Allowing the reaction to proceed for too long, especially at elevated temperatures, might lead to the formation of thermodynamic byproducts or disubstitution.
Q4: What are the primary side reactions to watch for when using an amine or alcohol nucleophile?
A4: With amine nucleophiles, the most common side reaction is disubstitution , where the amine reacts at both the C4 and C2 positions. This can be minimized by using a stoichiometric amount or a slight deficit of the amine relative to the this compound.
With alcohol nucleophiles (alkoxides), elimination reactions can sometimes compete with substitution, although this is less common on an aromatic ring. A more pertinent issue is the basicity of the alkoxide; if not handled under inert conditions, it can be quenched by moisture or acidic impurities.[7]
Q5: Why is the C5-bromo group unreactive in my SNAr reaction?
A5: The C5 position (a meta position relative to the ring nitrogen) is not electronically activated for nucleophilic attack.[8] The resonance structures of the Meisenheimer intermediate following a hypothetical attack at C5 do not allow for the delocalization of the negative charge onto the electronegative nitrogen atom.[2] Therefore, this position is generally unreactive under SNAr conditions. To functionalize the C5 position, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) are the methods of choice.[3]
Quantitative Data Summary
The following table summarizes typical reaction conditions for the selective monosubstitution at the C4 position of this compound with various nucleophiles. Yields and conditions are representative and may require optimization.
| Nucleophile | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Major Product | Approx. Yield (%) |
| Ammonia | NH₃ (aq. or in Dioxane) | Dioxane or EtOH | 80 - 120 | 6 - 18 | 4-Amino-5-bromo-2-chloropyridine | 70 - 85 |
| Secondary Amine | e.g., Morpholine (1 eq.) | Isopropanol | 80 - 100 | 4 - 12 | 4-(5-Bromo-2-chloropyridin-4-yl)morpholine | 75 - 90 |
| Alkoxide | e.g., CH₃OH + NaH | THF or DMF | 25 - 60 | 2 - 8 | 5-Bromo-2-chloro-4-methoxypyridine | 80 - 95 |
| Thiolate | e.g., PhSH + K₂CO₃ | DMF | 25 - 50 | 1 - 4 | 5-Bromo-2-chloro-4-(phenylthio)pyridine | 85 - 95 |
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine
This protocol describes a general method for the selective reaction of a primary or secondary amine at the C4 position of this compound.
Materials:
-
This compound
-
Amine nucleophile (1.0 - 1.1 equivalents)
-
Solvent (e.g., Ethanol, Isopropanol, or Dioxane)
-
Optional Base (e.g., K₂CO₃ or Et₃N, 1.5 equivalents, if reacting an amine salt)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
TLC plates (e.g., silica gel with fluorescent indicator)
-
Workup reagents: Ethyl acetate, water, brine
-
Purification: Silica gel for column chromatography
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq.).
-
Dissolution: Add the chosen solvent (e.g., Ethanol) to dissolve the starting material. A typical concentration is 0.1-0.5 M.
-
Reagent Addition: Add the amine nucleophile (1.05 eq.) to the stirred solution at room temperature. If applicable, add the base at this stage.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).[6][9] The reaction is complete when the starting pyridine spot is consumed.
-
Workup: Cool the mixture to room temperature. If a solid (e.g., base or salt byproduct) is present, it can be filtered off. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure 4-substituted product.[9]
Visual Guides
Experimental Workflow
Caption: Standard workflow for a nucleophilic substitution experiment.
Troubleshooting Decision Tree
Caption: Logic for troubleshooting common reaction outcomes.
Site Reactivity for Nucleophilic Aromatic Substitution (SNAr)
Caption: Relative reactivity of halogen sites toward SNAr.
References
- 1. youtube.com [youtube.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. shyzchem.com [shyzchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. Page loading... [guidechem.com]
Technical Support Center: Improving Regioselectivity in Reactions with 5-Bromo-2,4-dichloropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 5-Bromo-2,4-dichloropyridine. The following information is designed to address common challenges and improve regioselectivity in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the halogen atoms in this compound in palladium-catalyzed cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, the reactivity of the carbon-halogen bonds generally follows the order C-Br > C-Cl.[1][2] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making it more susceptible to oxidative addition to the palladium catalyst.[2][3] Therefore, reactions are expected to occur selectively at the C5-bromo position under carefully controlled conditions.[4]
Q2: Which position is most susceptible to nucleophilic aromatic substitution (SNAr) on the this compound ring?
A2: In nucleophilic aromatic substitution (SNAr) reactions, the regioselectivity is primarily governed by electronic factors. The pyridine nitrogen and other electron-withdrawing groups on the ring activate the halogenated positions towards nucleophilic attack. For dichloropyridines, the C4 position is often more reactive than the C2 position. This is because the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C4 can be more effectively delocalized onto the pyridine nitrogen and other activating groups.[5] For this compound, while the bromine at C5 is the most reactive site for cross-coupling, the chlorine at C4 is generally the most susceptible to SNAr.
Q3: How can I favor substitution at the C4-chloro position over the C2-chloro position in a nucleophilic aromatic substitution (SNAr) reaction?
A3: For many substituted 2,4-dichloropyrimidines and pyridines, there is a natural preference for SNAr at the C4 position due to greater stabilization of the Meisenheimer intermediate.[5][6] To further favor C4 selectivity, you can often employ milder reaction conditions (e.g., lower temperatures). The choice of nucleophile and solvent can also influence the regioselectivity. However, it's important to note that substituents on the pyridine ring can significantly impact this selectivity. For instance, an electron-donating group at the C6 position of a 2,4-dichloropyrimidine can reverse the selectivity, favoring C2 substitution.[6]
Q4: Is it possible to achieve selective reaction at one of the chloro positions after having reacted the bromo position?
A4: Yes, this is a common synthetic strategy. After an initial selective reaction at the more reactive C5-bromo position (e.g., a Suzuki-Miyaura coupling), the resulting 5-substituted-2,4-dichloropyridine can then undergo a subsequent reaction at one of the chloro positions. Achieving selectivity between the C2 and C4 chloro positions would then depend on the specific reaction type (e.g., SNAr or another cross-coupling) and the electronic properties of the newly introduced group at C5. For subsequent cross-coupling reactions, more robust catalyst systems and higher temperatures may be necessary to activate the C-Cl bond.[1]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Suzuki-Miyaura Cross-Coupling (Mixture of C5 and C2/C4 coupled products)
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature: | Higher temperatures can provide enough energy to overcome the activation barrier for C-Cl bond cleavage, leading to a loss of selectivity. Solution: Lower the reaction temperature. Start at a lower temperature (e.g., 80 °C) and monitor the reaction progress.[1] |
| Highly Active Catalyst/Ligand System: | A very active catalyst system might not differentiate well between the C-Br and C-Cl bonds. Solution: Screen different palladium catalysts and ligands. For example, Pd(PPh₃)₄ is a commonly used catalyst that can provide good selectivity.[7] Consider ligands that are less reactive. |
| Prolonged Reaction Time: | Even at lower temperatures, extended reaction times can lead to the slow reaction of the less reactive C-Cl bonds. Solution: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. |
| Base Strength: | The choice of base can sometimes influence catalyst activity and selectivity. Solution: Screen different bases such as Na₂CO₃, K₂CO₃, or K₃PO₄.[4][7] |
Issue 2: Low Yield in Buchwald-Hartwig Amination at the C5-Position
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation: | The catalyst may be deactivated by impurities or side reactions. Solution: Ensure all reagents and solvents are pure and anhydrous. Use a fresh catalyst and consider using a higher catalyst loading (e.g., 5 mol%). |
| Inappropriate Ligand Choice: | The ligand plays a crucial role in the catalytic cycle. The chosen ligand may not be optimal for this specific substrate and amine. Solution: Screen a variety of phosphine-based ligands. For amination of aryl chlorides, bulky electron-rich ligands are often effective. |
| Insufficient Base Strength: | The base may not be strong enough to deprotonate the amine or facilitate the catalytic cycle effectively. Solution: Try a stronger base like Cs₂CO₃ or LiHMDS.[8] |
| Steric Hindrance: | A bulky amine nucleophile may react slowly. Solution: Increase the reaction temperature or use a more active catalyst/ligand combination. |
Issue 3: Unexpected Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
| Possible Cause | Troubleshooting Steps |
| Electronic Effects of Substituents: | The electronic nature of the pyridine ring substituents dictates the most electrophilic site. Solution: Re-evaluate the electronic properties of your specific this compound derivative. An electron-donating group can alter the expected regioselectivity.[6] |
| Nature of the Nucleophile: | Hard and soft nucleophiles can exhibit different regioselectivities. Tertiary amine nucleophiles have been shown to favor C2 substitution in some 2,4-dichloropyrimidine systems.[9] Solution: Consider if your nucleophile has specific properties that might favor an alternative reaction pathway. |
| Reaction Conditions: | Temperature and solvent can influence the kinetic vs. thermodynamic control of the reaction, affecting the product ratio. Solution: Experiment with different solvents and reaction temperatures to optimize for the desired isomer. |
Data and Reaction Conditions
Table 1: General Conditions for Regioselective Suzuki-Miyaura Coupling at the C5-Position
| Parameter | Condition | Notes |
| Substrate | This compound | |
| Coupling Partner | Arylboronic acid (1.1-1.2 equiv.) | |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | PdCl₂(dppf) can also be used. |
| Base | Na₂CO₃, K₂CO₃, or K₃PO₄ (2.0-2.3 equiv.) | [4][7] |
| Solvent | Toluene/Ethanol/Water or 1,4-Dioxane/Water | Degassed solvents are crucial. |
| Temperature | 80-100 °C | [4] |
| Atmosphere | Inert (Argon or Nitrogen) |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Cross-Coupling at the C5-Position
-
In a reaction vessel, combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like Na₂CO₃ (2.0 equiv.).[4]
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, for example, a mixture of toluene, ethanol, and water.[4]
-
Heat the reaction mixture to a temperature between 80-100 °C and stir for 6-24 hours.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
-
Dissolve this compound (1.0 equiv.) in a suitable anhydrous solvent (e.g., DMF, NMP, or acetonitrile).[4][5]
-
Add the amine nucleophile (1.1-1.5 equiv.) and a base such as K₂CO₃ or Et₃N (2.0 equiv.).[4]
-
Stir the reaction mixture at the appropriate temperature (this can range from room temperature to 100 °C) for 1-12 hours, monitoring the progress by TLC or LC-MS.[4]
-
Once the starting material is consumed, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visual Guides
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Selective Suzuki-Miyaura catalytic cycle at C5-Br.
Caption: Competing SNAr pathways and intermediate stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 5-Bromo-2,4-dichloropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 5-Bromo-2,4-dichloropyridine. The guidance provided is based on established principles of cross-coupling chemistry and data from structurally related polyhalogenated pyridines and pyrimidines.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogen atoms on this compound in palladium-catalyzed cross-coupling reactions?
The general order of reactivity for halogens in palladium-catalyzed oxidative addition is I > Br > Cl.[1] Therefore, for this compound, the C-Br bond at the C5 position is expected to be the most reactive site for cross-coupling reactions. Selective coupling at this position is achievable under carefully controlled conditions, leaving the two chloro-substituents at the C2 and C4 positions available for subsequent transformations.[1][2]
Q2: Which cross-coupling reactions are most suitable for the selective functionalization of this compound?
Several palladium-catalyzed cross-coupling reactions are well-suited for the selective functionalization of this compound, primarily at the more reactive C5-bromo position. These include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters.[1][3]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.[4][5]
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.[6]
Q3: Why am I observing low to no conversion in my cross-coupling reaction with this compound?
Low or no conversion when using polychlorinated pyridine substrates can stem from several factors:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is a well-known issue often referred to as the "2-pyridyl problem".[7][8]
-
Inefficient Oxidative Addition: The C-Cl bonds, and to a lesser extent the C-Br bond, can be challenging to activate. The choice of an appropriate catalyst and ligand system is crucial to facilitate the oxidative addition step.[4]
-
Suboptimal Reaction Conditions: Incorrect temperature, base, or solvent can significantly hinder the reaction rate.
Q4: How can I improve the selectivity for coupling at the C5-bromo position and avoid reactions at the C2 and C4-chloro positions?
Achieving high chemoselectivity is key when working with polyhalogenated substrates. To favor reaction at the C5-bromo position:
-
Catalyst and Ligand Choice: Employ catalyst systems known for their high activity and selectivity. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[9]
-
Reaction Temperature: Lower reaction temperatures will generally favor selective reaction at the more reactive C-Br bond.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent over-reaction at the less reactive chloro positions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Catalyst deactivation by the pyridine nitrogen. | Use a bulky, electron-rich ligand (e.g., XPhos, SPhos, or an NHC ligand) to sterically shield the palladium center. Increase catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%). |
| Inefficient oxidative addition of the C-X bond. | Switch to a more active palladium precatalyst (e.g., a G3 or G4 palladacycle). Increase the reaction temperature in 10-15 °C increments. | |
| Inappropriate base. | Screen a variety of bases. For Suzuki coupling, K3PO4 or Cs2CO3 are often effective. For Buchwald-Hartwig amination, a strong non-nucleophilic base like NaOtBu or LHMDS is typically required.[4] | |
| Poor Selectivity (Reaction at Chloro Positions) | Reaction temperature is too high. | Lower the reaction temperature to favor kinetics of C-Br activation. |
| Catalyst system is too reactive or not selective. | Screen different ligands to fine-tune the catalyst's selectivity. Less bulky ligands may sometimes offer different selectivity profiles. | |
| Formation of Side Products (e.g., Homocoupling, Protodeboronation in Suzuki) | Presence of oxygen. | Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents are properly degassed. |
| Water content in the reaction. | For Suzuki reactions, use anhydrous solvents and consider using boronic esters which can be more stable. For other couplings, ensure all reagents are dry. | |
| Decomposition of Starting Material or Product | Reaction temperature is too high. | Lower the reaction temperature and potentially increase the reaction time. |
| Base is too strong or nucleophilic. | Consider a weaker base if your substrate or product is base-sensitive. |
Data Presentation: Catalyst Systems for Related Substrates
The following tables summarize typical reaction conditions for Suzuki, Buchwald-Hartwig, and Sonogashira couplings of structurally similar di- and tri-halopyridines/pyrimidines. These conditions can serve as a starting point for the optimization of reactions with this compound.
Table 1: Suzuki-Miyaura Coupling Conditions for Halo-pyridines/pyrimidines
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Substrate |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 60 | 5-Bromo-2-chloropyrimidine[10] |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | High | 5-Bromo-2-chloropyrimidine[10] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | - | 2,5-Dichloropyridine |
| Pd(PEPPSI)-IPr (3) | - | K₂CO₃ | Benzene | 75 | Good | 2,4-Dichloropyridine[11] |
Table 2: Buchwald-Hartwig Amination Conditions for Halo-pyridines/pyrimidines
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Substrate |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | High | 2-Bromopyridines[12] |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | High | 2,4-Dichloropyridine[4] |
| Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ | t-BuOH | 100 | Good | Chloropyridines[4] |
Table 3: Sonogashira Coupling Conditions for Halo-pyridines/pyrimidines
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Substrate |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | DMF | 80 | Good | 5-Bromo-2-chloropyrimidine |
| Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | Good | 5-Bromo-2-chloropyrimidine |
| [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | rt | up to 97 | Aryl bromides[13] |
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C5-Position
This protocol is a general starting point and may require optimization for specific boronic acids.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst/Ligand Addition: In a separate vial under an inert atmosphere, prepare a pre-catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%) in a small amount of the reaction solvent. Add this solution to the Schlenk flask.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination at the C5-Position
This protocol is a general starting point and may require optimization for specific amines.
-
Reaction Setup: To a flame-dried Schlenk tube, add the palladium precatalyst (e.g., a G3 or G4 palladacycle, 2 mol%), the ligand (if not using a precatalyst, e.g., RuPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.
Caption: Key factors influencing chemoselectivity in the cross-coupling of this compound.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
managing reaction temperature for 5-Bromo-2,4-dichloropyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis of 5-Bromo-2,4-dichloropyridine, with a focus on managing reaction temperatures.
Troubleshooting Guide
Issue: Low Yield or Incomplete Bromination
-
Question: My bromination of 2-amino-4-chloropyridine is showing low yield, and TLC analysis indicates the presence of unreacted starting material. What could be the cause?
-
Answer: A common reason for incomplete bromination is inadequate temperature control. The reaction should be cooled to and maintained at 0°C during the addition of N-bromosuccinimide (NBS).[1][2] If the temperature rises significantly above this point, it can lead to side reactions or decomposition of the reactant. Ensure your cooling bath is stable and that NBS is added slowly in batches to manage any exotherm.[1][2]
Issue: Formation of Impurities During Diazotization
-
Question: I am observing significant impurity formation during the diazotization step. How can I minimize this?
-
Answer: The diazotization reaction is highly sensitive to temperature. It is critical to maintain the reaction temperature at -30°C while slowly adding sodium nitrite.[1][2] The addition process can be exothermic, causing the temperature to rise if not carefully controlled.[1][2] A temperature increase can lead to the decomposition of the diazonium salt, resulting in various byproducts. After the addition is complete, the reaction should be held at -30°C for about an hour before allowing it to warm to room temperature.[1][2]
Issue: Uncontrolled Foaming or Gas Evolution
-
Question: During the diazotization step, I experienced vigorous foaming and gas evolution after adding sodium nitrite. Is this normal?
-
Answer: While some bubble formation is expected during the addition of sodium nitrite, excessive or uncontrolled gas evolution can indicate that the reaction temperature is too high.[1][2] This can lead to a rapid decomposition of the diazonium intermediate. To mitigate this, ensure the initial cooling to -30°C is achieved before adding any sodium nitrite and that the addition is done portion-wise to allow for heat dissipation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the bromination of 2-amino-4-chloropyridine?
A1: The recommended temperature for the bromination of 2-amino-4-chloropyridine with N-bromosuccinimide is 0°C.[1][2] This temperature should be maintained throughout the addition of the brominating agent.
Q2: Why is the diazotization reaction for the synthesis of this compound carried out at -30°C?
A2: The diazotization reaction is performed at -30°C to ensure the stability of the intermediate diazonium salt.[1][2] At higher temperatures, this intermediate is prone to decomposition, which would lead to a lower yield of the desired product and the formation of impurities.
Q3: Can I perform the diazotization at a temperature higher than -30°C?
A3: It is strongly advised against performing the diazotization at temperatures significantly above -30°C. The risk of decomposition of the diazonium salt increases with temperature, which will negatively impact your yield and the purity of the final product.
Q4: How long should the bromination reaction be stirred at 0°C?
A4: After the complete addition of N-bromosuccinimide, the reaction should be stirred for approximately 30 minutes at 0°C.[1][2] Reaction progress should be monitored by Thin Layer Chromatography (TLC) to ensure the starting material has been fully consumed.[1][2]
Experimental Protocols and Data
Synthesis of this compound from 2-amino-4-chloropyridine
This synthesis involves a two-step process: bromination followed by a diazotization reaction.
Step 1: Bromination
-
Dissolve 2-amino-4-chloropyridine in dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add N-bromosuccinimide (NBS) in batches, ensuring the temperature remains at 0°C.
-
Stir the mixture for 30 minutes after the addition is complete.
-
Monitor the reaction to completion using TLC.
-
Work up the reaction mixture to isolate the intermediate product.
Step 2: Diazotization
-
Dissolve the intermediate from Step 1 in concentrated hydrochloric acid.
-
Cool the solution to -30°C using a suitable cooling bath (e.g., dry ice/acetone).
-
Slowly add sodium nitrite in portions, maintaining the temperature at -30°C. Be aware that this addition can be exothermic.
-
Stir the reaction at -30°C for 1 hour after the addition is complete.
-
Add cuprous chloride and allow the reaction to warm to room temperature.
-
Monitor the reaction to completion using TLC.
-
Perform an alkaline workup and extract the product.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
| Step | Parameter | Value | Reference |
| Bromination | Starting Material | 2-amino-4-chloropyridine | [1],[2] |
| Reagent | N-bromosuccinimide | [1],[2] | |
| Solvent | Dichloromethane | [1],[2] | |
| Temperature | 0°C | [1],[2] | |
| Reaction Time | 30 minutes | [1],[2] | |
| Yield | ~87% | [1],[2] | |
| Diazotization | Starting Material | Product from Bromination | [1],[2] |
| Reagent | Sodium Nitrite, Cuprous Chloride | [1],[2] | |
| Solvent | Concentrated Hydrochloric Acid | [1],[2] | |
| Temperature | -30°C, then warm to room temp. | [1],[2] | |
| Reaction Time | 1 hour at -30°C | [1],[2] | |
| Yield | ~68% | [1],[2] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for temperature-related issues.
References
work-up procedures for reactions involving 5-Bromo-2,4-dichloropyridine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding work-up procedures for reactions involving 5-Bromo-2,4-dichloropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the general steps for working up a reaction involving this compound?
A typical aqueous work-up involves quenching the reaction, extracting the product into a suitable organic solvent, washing the organic layer to remove impurities, drying the organic layer, and finally removing the solvent to yield the crude product, which is then often purified.[1]
Q2: How do I choose an appropriate extraction solvent?
Ethyl acetate and dichloromethane (DCM) are commonly used for extracting products from reactions involving this compound.[2][3][4] The choice depends on the polarity of your product and its solubility. This compound itself is soluble in common organic solvents like dichloromethane and chloroform.[5]
Q3: My product seems to be water-soluble. How can I improve extraction efficiency?
If your product has some water solubility, you can perform multiple extractions with the organic solvent. Additionally, saturating the aqueous layer with brine (a saturated solution of NaCl) can decrease the solubility of organic compounds in the aqueous phase and improve extraction efficiency.[2][4]
Q4: What is the purpose of washing the organic layer with brine?
Washing with brine helps to remove residual water from the organic layer before the drying step, making the subsequent drying with agents like sodium sulfate or magnesium sulfate more efficient.[2][4][6]
Q5: What are common methods for purifying the final product?
Column chromatography is a frequently mentioned method for purifying this compound and its derivatives.[2][3][4] Distillation can also be used if the product is a liquid with a suitable boiling point.[2][7]
Troubleshooting Guides
Issue 1: Emulsion Formation During Extraction
Q: I'm seeing a thick, stable emulsion between the aqueous and organic layers during extraction. How can I resolve this?
A: Emulsion formation can be a common issue. Here are several techniques to try:
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period.
-
Brine: Add a small amount of saturated brine solution. The increased ionic strength of the aqueous layer can help break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool.
-
Solvent Addition: Add a small amount of the organic solvent used for extraction to see if it helps break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times.
Issue 2: Difficulty in pH Adjustment
Q: During the work-up of a diazotization reaction to synthesize this compound, I'm having trouble adjusting the pH to alkaline with sodium hydroxide. The solution remains acidic.
A: This reaction is performed in a large volume of concentrated hydrochloric acid.[2][4] Therefore, a significant amount of sodium hydroxide will be required to neutralize the acid and then make the solution alkaline.
-
Recommendation: Use a concentrated solution of sodium hydroxide (e.g., 50% NaOH) and add it slowly while monitoring the pH with pH paper or a pH meter. Be cautious as the neutralization reaction is highly exothermic. Ensure the mixture is well-stirred and cooled in an ice bath during the addition.
Issue 3: Low Yield After Column Chromatography
Q: My product yield is very low after purification by silica gel column chromatography. What could be the cause?
A: Several factors could contribute to low yield during chromatography:
-
Product Streaking/Tailing: Your compound might be interacting too strongly with the silica gel. This can be mitigated by adding a small amount of a modifier to your eluent system. For example, if your compound is basic, adding a small amount of triethylamine (~0.1-1%) to the eluent can improve the peak shape and recovery.
-
Improper Solvent System: The chosen eluent may not be optimal for separating your product from byproducts, leading to co-elution and loss of material in mixed fractions. Perform small-scale TLC analysis with different solvent systems to find the optimal conditions before running the column.
-
Product Instability: Although this compound is generally stable, some of its derivatives might be unstable on silica gel.[8] If you suspect this, you could try using a different stationary phase like alumina or consider alternative purification methods like crystallization or distillation.
Experimental Protocols
Protocol 1: General Aqueous Work-up for a Reaction
This protocol is a generalized procedure based on common steps found in the synthesis of this compound and related compounds.[2][3][6]
-
Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding an appropriate aqueous solution (e.g., water, saturated ammonium chloride, or sodium bicarbonate solution) while stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 50 mL for a small-scale reaction).[3]
-
Washing: Combine the organic layers. Wash the combined organic phase sequentially with:
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2][3][4]
-
Filtration and Concentration: Filter off the drying agent. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as silica gel column chromatography.[2][3]
Protocol 2: Work-up for Diazotization Synthesis of this compound
This protocol is adapted from literature procedures for the synthesis of the title compound.[2][4]
-
Reaction Monitoring: Monitor the reaction for completion using TLC.
-
pH Adjustment: Once complete, carefully adjust the acidic reaction mixture to an alkaline pH using a concentrated sodium hydroxide solution while cooling the mixture in an ice bath.
-
Extraction: Extract the basified mixture with ethyl acetate (3x volume of the reaction mixture).
-
Washing: Combine the organic extracts and wash with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Concentrate the solution under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography to yield the final product.
Data Presentation
| Synthesis Step | Reagents | Yield | Reference |
| Bromination | 2-amino-4-chloropyridine, N-bromosuccinimide | 87% | [2][4] |
| Diazotization | 2-amino-5-bromo-4-chloropyridine, NaNO₂, CuCl | 68% | [2][4] |
Visualizations
Caption: A typical workflow for the aqueous work-up and purification of a reaction product.
Caption: A decision tree for troubleshooting emulsion formation during liquid-liquid extraction.
References
- 1. How To Run A Reaction [chem.rochester.edu]
- 2. Page loading... [guidechem.com]
- 3. 5-Bromo-2,4-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 5. This compound Manufacturer & Supplier in China | High Purity CAS 24145-06-2 | Specifications, Applications, Safety Data [pipzine-chem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 849937-96-8 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
Technical Support Center: Large-Scale Synthesis of 5-Bromo-2,4-dichloropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 5-Bromo-2,4-dichloropyridine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up production.
| Issue | Potential Cause | Recommended Action |
| Low Yield in Bromination Step | Incomplete reaction. | Ensure slow, batch-wise addition of N-bromosuccinimide (NBS) while maintaining the reaction temperature at 0°C. Monitor the reaction to completion using Thin Layer Chromatography (TLC).[1][2] |
| Loss of product during workup. | During the ethyl acetate extraction, ensure the pH is properly adjusted to an alkaline state to maximize the partitioning of the product into the organic phase.[1][2] | |
| Formation of Impurities | Over-bromination leading to di-bromo species. | Precise control over the stoichiometry of NBS is crucial. Avoid using a large excess of the brominating agent. |
| Side reactions during diazotization. | Maintain a low reaction temperature (-30°C) during the addition of sodium nitrite to the intermediate dissolved in concentrated hydrochloric acid.[1][2] Bubbling and temperature increase are expected, so slow and controlled addition is key.[2] | |
| Difficulties in Purification | Presence of closely related byproducts. | Column chromatography is an effective method for purifying the final product.[1][2] |
| Product loss during purification. | Optimize the solvent system for column chromatography to ensure good separation and recovery. | |
| Reaction Stalls or is Sluggish | Insufficient activation in the diazotization-chlorination step. | The use of cuprous chloride is necessary to facilitate the chlorination reaction after diazotization.[1][2] |
| Low reaction temperature in older methods. | Some older synthetic routes require extremely low temperatures (-100°C), which can be difficult to maintain on a large scale and may lead to poor reaction kinetics.[1] The described method using 2-amino-4-chloropyridine avoids these extreme conditions. | |
| Safety Concerns | Use of hazardous reagents. | Older methods for synthesizing similar compounds sometimes involve hazardous materials. The presented synthesis from 2-amino-4-chloropyridine is advantageous as it avoids notoriously dangerous reagents.[1] |
| Exothermic reactions. | The diazotization reaction is exothermic.[2] Ensure adequate cooling capacity and slow reagent addition to control the temperature and prevent runaway reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the large-scale synthesis of this compound?
A1: A widely used and scalable method starts with 2-amino-4-chloropyridine.[1][2]
Q2: What are the key reaction steps in the synthesis starting from 2-amino-4-chloropyridine?
A2: The synthesis involves two main steps:
-
Bromination: 2-amino-4-chloropyridine is reacted with N-bromosuccinimide (NBS) to form the intermediate, 2-amino-5-bromo-4-chloropyridine.[1][2]
-
Diazotization and Chlorination: The intermediate undergoes a diazotization reaction followed by a Sandmeyer-type chlorination to yield this compound.[1][2]
Q3: What are the typical yields for the synthesis of this compound?
A3: The bromination step can achieve yields greater than 80% (specifically around 87%).[1][2] The subsequent diazotization and chlorination step has a reported yield of approximately 68%.[1][2] The total overall yield is greater than 50%.[1]
Q4: What are the critical process parameters to control during the synthesis?
A4: Temperature control is critical in both steps. The bromination should be carried out at 0°C, and the diazotization reaction needs to be maintained at -30°C during the addition of sodium nitrite.[1][2] Slow, controlled addition of reagents is also essential to manage exothermic reactions and prevent side-product formation.[1][2]
Q5: Are there alternative, but less favorable, synthetic routes?
A5: Yes, other methods exist but may present significant challenges for large-scale production, such as requiring extremely low temperatures (-100°C), using expensive starting materials, having low yields (often not exceeding 10%), and involving hazardous reagents, which can lead to pollution and safety risks.[1]
Experimental Protocols
Synthesis of 2-amino-5-bromo-4-chloropyridine (Intermediate)
-
Preparation: Dissolve 2-amino-4-chloropyridine (e.g., 5 kg) in dichloromethane (e.g., 50 L) in a suitable reactor.[1][2]
-
Bromination: Slowly add N-bromosuccinimide (e.g., 7.65 kg) in batches while maintaining the temperature at 0°C and stirring.[1][2]
-
Reaction Monitoring: Stir the mixture for 30 minutes after the addition is complete. Monitor the reaction's completion using TLC.[1][2]
-
Workup:
-
Isolation: Concentrate the solution to obtain the intermediate product.[1][2]
Synthesis of this compound (Final Product)
-
Preparation: Dissolve the intermediate (e.g., 1 kg) in concentrated hydrochloric acid (e.g., 20 L) at -30°C with stirring.[2]
-
Diazotization: Slowly add sodium nitrite (e.g., 830 g) in batches, carefully controlling the temperature at -30°C.[2]
-
Reaction: After the addition is complete, continue to stir the reaction mixture at -30°C for 1 hour.[2]
-
Chlorination: Add cuprous chloride and allow the mixture to warm to room temperature.[1][2]
-
Reaction Monitoring: Monitor the reaction's completion using TLC.[1][2]
-
Workup:
-
Purification: Concentrate the solution and purify the crude product by column chromatography to obtain this compound.[1][2]
Quantitative Data Summary
| Parameter | Bromination Step | Diazotization & Chlorination Step | Overall |
| Starting Material | 2-amino-4-chloropyridine | 2-amino-5-bromo-4-chloropyridine | 2-amino-4-chloropyridine |
| Key Reagents | N-bromosuccinimide, Dichloromethane | Sodium nitrite, Conc. HCl, Cuprous chloride | |
| Temperature | 0°C[1][2] | -30°C[1][2] | |
| Reaction Time | 30 minutes[1][2] | 1 hour at -30°C, then warm to RT[2] | |
| Yield | >80% (approx. 87%)[1][2] | 68%[1][2] | >50%[1] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
Validation & Comparative
Navigating Reactivity: A Comparative Guide to 5-Bromo-2,4-dichloropyridine and Other Dihalopyridines
For researchers, scientists, and drug development professionals, the strategic functionalization of pyridine scaffolds is a cornerstone of modern synthetic chemistry. Dihalopyridines serve as versatile and readily available building blocks for the construction of complex molecular architectures. This guide provides an objective comparison of the reactivity of 5-Bromo-2,4-dichloropyridine against other common dihalopyridines in key synthetic transformations, supported by experimental data and detailed protocols to aid in rational synthetic design.
The reactivity of dihalogenated pyridines is primarily dictated by two key factors: the nature of the halogen atoms and their position on the pyridine ring. Understanding the interplay of these factors is crucial for achieving desired regioselectivity in cross-coupling and nucleophilic substitution reactions.
General Reactivity Principles
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, the reactivity of the carbon-halogen bond generally follows the trend: C-I > C-Br > C-Cl.[1] This is attributed to the decreasing bond dissociation energy down the group, which facilitates the rate-determining oxidative addition step.
For nucleophilic aromatic substitution (SNAr) reactions, the regioselectivity is governed by the electronic properties of the pyridine ring. The electron-withdrawing nature of the nitrogen atom renders the C2 and C4 positions more electrophilic and thus more susceptible to nucleophilic attack. Generally, for 2,4-dihalopyridines, the C4 position is the preferred site for SNAr.[2]
Reactivity Comparison in Key Transformations
The unique substitution pattern of this compound, featuring three halogen atoms at distinct positions, allows for sequential and site-selective functionalization. The following sections and tables summarize its reactivity in comparison to other dihalopyridines.
Palladium-Catalyzed Cross-Coupling Reactions
In cross-coupling reactions, the significantly higher reactivity of the C-Br bond compared to the C-Cl bond is the dominant factor determining the initial site of reaction on this compound.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. For this compound, the reaction proceeds selectively at the C5-bromo position, leaving the two chloro substituents untouched for potential subsequent transformations. This is in contrast to 2,4-dichloropyridine where, conventionally, the C2 position is more reactive, although recent advances have enabled ligand-controlled C4 selectivity.[3]
| Dihalopyridine | Reaction Position | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-chloropyridine | C5 (Br) | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | [1] |
| 2,4-Dichloropyridine | C2 (Cl) | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 78 | [4] |
| 2,4-Dichloropyridine | C4 (Cl) | Pd₂(dba)₃ / IPr | K₃PO₄ | Dioxane | RT | 12 | 90 (10:1 C4:C2) | [3] |
| 2,5-Dichloropyridine | C5 (Cl) | Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 65 (C5 selective) | [3] |
| 3,5-Dichloropyridine | C3/C5 (Cl) | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 16 | 75 | [1] |
Note: The data presented is compiled from various sources and may not represent directly comparable experimental conditions. It serves as a guide to the general reactivity and expected outcomes.
Buchwald-Hartwig Amination:
Similar to the Suzuki coupling, the Buchwald-Hartwig amination of this compound is expected to occur preferentially at the C5-bromo position. For 2,4-dichloropyridine, highly regioselective methods have been developed for amination at the C2 position.[5]
| Dihalopyridine | Reaction Position | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyridine | C2 (Cl) | Pd(OAc)₂ / Xantphos | NaOtBu | Toluene | 100 | 12 | 92 | [2][5] |
| 2-Bromo-13α-estrone 3-methyl ether | C2 (Br) | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 100 | 0.17 (MW) | 95 | [6] |
| 4-bromo-N,N-dimethylaniline | C4 (Br) | Pd/NHC complex | tBuOK | Toluene | 85 | 1 | 98 | [7] |
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the electronic activation of the pyridine ring positions is the determining factor. For 2,4-dichloropyridine, the C4 position is generally more susceptible to nucleophilic attack due to the superior stabilization of the Meisenheimer intermediate.[2] For this compound, while the C4-chloro position is expected to be the most reactive site for SNAr, the presence of the bromo substituent at C5 may influence the reactivity profile.
| Dihalopyridine | Nucleophile | Reaction Position | Conditions | Yield (%) | Reference |
| 2,4-Dichloropyridine | Sodium Methoxide | C4 | Methanol, reflux | Good | [2] |
| 2,6-Dichloropyridine | Various amines | C2/C6 | DMF, MW | Good | [2] |
| 2,4-Dichloropyrimidines | Various nucleophiles | C4 | Various | Good to Excellent | [8] |
Experimental Protocols
The following are representative protocols for key transformations. Optimization for specific substrates is often necessary.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Bromo Position
This protocol is adapted for the selective coupling at the C-Br bond of a bromo-chloropyridine derivative.[9]
-
Materials: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv), 1,4-Dioxane/Water (4:1), Argon or Nitrogen atmosphere.
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Add the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Protocol 2: C2-Selective Buchwald-Hartwig Amination of 2,4-Dichloropyridine
This protocol is for the highly regioselective amination at the C2 position of 2,4-dichloropyridine.[2][5]
-
Materials: 2,4-Dichloropyridine (1.0 equiv), Amine (1.2 equiv), Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), NaOtBu (1.4 equiv), Anhydrous toluene, Argon or Nitrogen atmosphere.
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(OAc)₂, Xantphos, and NaOtBu.
-
Add anhydrous toluene and stir for 15 minutes.
-
Add 2,4-dichloropyridine and the amine.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify by column chromatography.
-
Protocol 3: C4-Selective Nucleophilic Aromatic Substitution of 2,4-Dichloropyridine
This protocol describes a typical SNAr reaction with an alkoxide nucleophile.
-
Materials: 2,4-Dichloropyridine (1.0 equiv), Sodium methoxide (1.1 equiv), Anhydrous methanol.
-
Procedure:
-
Dissolve 2,4-dichloropyridine in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Add sodium methoxide to the solution.
-
Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Resuspend the residue in water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or distillation.
-
Visualizing Reactivity and Workflows
To further clarify the reactivity patterns and experimental procedures, the following diagrams have been generated.
Caption: Selective functionalization of this compound.
Caption: A typical experimental workflow for cross-coupling reactions.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Reactivity: 5-Bromo-2,4-dichloropyridine vs. 2,4-dichloro-5-iodopyridine in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor that dictates the efficiency and success of a synthetic route. This guide provides an in-depth comparison of the reactivity of two key halogenated pyridine building blocks, 5-Bromo-2,4-dichloropyridine and 2,4-dichloro-5-iodopyridine, in three of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
The inherent reactivity of these compounds is primarily governed by the nature of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl. This is attributed to the bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.
Based on this principle, it is anticipated that 2,4-dichloro-5-iodopyridine will exhibit greater reactivity at the 5-position (C-I bond) compared to this compound at its 5-position (C-Br bond). The chloro-substituents at the 2- and 4-positions are significantly less reactive and typically require more forcing conditions or specialized catalyst systems to participate in cross-coupling reactions. This differential reactivity allows for selective functionalization at the 5-position of both molecules.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and a boronic acid or ester. The enhanced reactivity of the C-I bond in 2,4-dichloro-5-iodopyridine is expected to lead to higher yields and/or shorter reaction times compared to its bromo-analog under similar conditions.
| Feature | This compound | 2,4-dichloro-5-iodopyridine |
| Reactive Site | C5-Br | C5-I |
| Expected Reactivity | Moderate to Good | High |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄, PdCl₂(dppf) |
| Typical Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Typical Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Dioxane/H₂O, Toluene/H₂O, DMF |
| Typical Temperature | 80-110 °C | Room Temperature to 90 °C |
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki coupling, the higher reactivity of the C-I bond in 2,4-dichloro-5-iodopyridine is advantageous, often allowing for milder reaction conditions.
| Feature | This compound | 2,4-dichloro-5-iodopyridine |
| Reactive Site | C5-Br | C5-I |
| Expected Reactivity | Moderate | Good to High |
| Typical Catalyst | PdCl₂(PPh₃)₂, CuI | PdCl₂(PPh₃)₂, CuI |
| Typical Base | Et₃N, DIPEA | Et₃N, DIPEA |
| Typical Solvent | THF, DMF | THF, DMF |
| Typical Temperature | 50-100 °C | Room Temperature to 80 °C |
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The reactivity trend of I > Br holds for this reaction as well, suggesting that 2,4-dichloro-5-iodopyridine will be the more reactive substrate for amination at the 5-position.
| Feature | This compound | 2,4-dichloro-5-iodopyridine |
| Reactive Site | C5-Br | C5-I |
| Expected Reactivity | Moderate | Good to High |
| Typical Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ |
| Typical Ligand | XPhos, RuPhos, BINAP | XPhos, RuPhos, BINAP |
| Typical Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Typical Solvent | Toluene, Dioxane | Toluene, Dioxane |
| Typical Temperature | 80-120 °C | 60-100 °C |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
A mixture of the halopyridine (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol) is suspended in a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL). The reaction mixture is then heated to 90 °C under an inert atmosphere and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]
General Protocol for Sonogashira Coupling
To a dry Schlenk flask under an inert atmosphere are added the halopyridine (1.0 mmol), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 mmol), and a copper(I) co-catalyst like CuI (0.05 mmol). Anhydrous and degassed solvent (e.g., THF or DMF, 5 mL) is added, followed by a base such as triethylamine (2.0 mmol) and the terminal alkyne (1.2 mmol). The reaction mixture is stirred at the desired temperature (e.g., 60 °C) and monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with aqueous ammonium chloride solution and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the halopyridine (1.0 mmol), the desired amine (1.2 mmol), a palladium pre-catalyst such as Pd₂(dba)₃ (0.025 mmol), a phosphine ligand (e.g., Xantphos, 0.05 mmol), and a base like sodium tert-butoxide (1.4 mmol). Anhydrous solvent (e.g., toluene or dioxane, 5 mL) is added, and the vessel is sealed. The reaction mixture is heated to 100 °C with stirring and monitored by TLC or LC-MS. After cooling to room temperature, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.[2][3]
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding of these processes, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
A Comparative Guide to 5-Bromo-2,4-dichloropyridine and 3,5-dibromopyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, halogenated pyridines serve as versatile and indispensable building blocks. Their utility in palladium-catalyzed cross-coupling reactions allows for the strategic construction of complex molecular architectures. This guide provides an objective comparison of two key halopyridine intermediates: 5-Bromo-2,4-dichloropyridine and 3,5-dibromopyridine, focusing on their performance in Suzuki-Miyaura, Buchwald-Hartwig, and Stille cross-coupling reactions. The information presented is supported by experimental data to inform substrate selection and reaction optimization.
Reactivity and Selectivity Overview
The reactivity of halopyridines in palladium-catalyzed cross-coupling is primarily governed by the carbon-halogen (C-X) bond strength and the electronic nature of the pyridine ring. The generally accepted order of reactivity for halogens is C-I > C-Br > C-Cl, a trend inversely correlated with bond dissociation energy. The oxidative addition of the palladium catalyst to the C-X bond, often the rate-determining step, is more facile for heavier halogens.
This compound presents multiple potential reaction sites. Due to the significantly lower bond energy of the C-Br bond compared to the C-Cl bonds, cross-coupling reactions are expected to occur with high chemoselectivity at the C5-bromo position. This allows for sequential functionalization, leaving the C2 and C4 chloro substituents available for subsequent transformations under more forcing conditions.
3,5-dibromopyridine features two equivalent C-Br bonds. Reactions can be controlled to achieve either mono- or di-substitution, typically through stoichiometric control of the coupling partner and careful selection of reaction conditions. The electron-deficient nature of the pyridine ring activates both positions towards oxidative addition.
Comparative Performance in Cross-Coupling Reactions
The following sections provide available experimental data for Suzuki-Miyaura, Buchwald-Hartwig, and Stille reactions. While direct side-by-side comparisons under identical conditions are scarce in the literature, this guide collates representative examples to illustrate the utility and reactivity of each substrate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For this compound, the reaction proceeds selectively at the C5 position. For 3,5-dibromopyridine, mono-arylation can be achieved, providing a building block for further diversification.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2,4-dichloropyrimidine * | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2 equiv) | 1,4-Dioxane/H₂O (4:1) | 80 | 12 | 77 | [1] |
| 3,5-Dibromopyridine | 4-Ethoxycarbonylphenylboronic acid | Pd(PPh₃)₄ (2 mol%) | Cs₂CO₃ (4.24 equiv) | EtOH | 80 | 120 | 56 (Di-substitution) | [2] |
*Note: Data for the pyridine analog was not available, so data for the structurally similar 5-bromo-2,4-dichloropyrimidine is presented to illustrate the expected reactivity at the C-Br bond.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds. Excellent selectivity for mono-amination of 3,5-dibromopyridine has been demonstrated. For this compound, the reaction is anticipated to be highly selective at the C5-bromo position.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-chloropyrimidine * | Morpholine | Pd₂(dba)₃ (2.5 mol%) / Xantphos (5 mol%) | NaOtBu (1.4 equiv) | Toluene | 100 | 3 | 95 | [3] |
| 3,5-Dibromopyridine | Morpholine | Pd(OAc)₂ (5 mol%) / BINAP (7.5 mol%) | NaOtBu (2.1 equiv) | Toluene | 80 | 3 | 78 (Mono-amination) | [4] |
*Note: Specific data for this compound was unavailable. Data for the related 5-bromo-2-chloropyrimidine is shown to demonstrate selective amination at the C-Br position.[3]
Stille Coupling
The Stille coupling offers a valuable method for C-C bond formation using organotin reagents. The reaction is known for its tolerance of a wide variety of functional groups. Selective coupling can be achieved on polyhalogenated substrates.
| Substrate | Coupling Partner | Catalyst System | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2,4-dichloropyrimidine * | Tributyl(phenyl)stannane | Pd(PPh₃)₂Cl₂ (5 mol%) | N/A | DMF | 100 | 0.5 | 92 (at C4-Cl) | [5] |
| 3,5-Dibromopyridine | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5 mol%) | N/A | Toluene | 110 | 16 | N/A | [6] |
*Note: An interesting case of selectivity is observed with 5-bromo-2,4-dichloropyrimidine, where under these specific Stille conditions, the reaction occurred preferentially at the C4-chloro position over the C5-bromo position, yielding 5-bromo-2-chloro-4-phenylpyrimidine.[5] This highlights that while C-Br bonds are generally more reactive, catalyst, ligand, and solvent choice can alter the innate selectivity. A general protocol for Stille coupling is available but lacks a specific yield for 3,5-dibromopyridine.[6]
Experimental Protocols
Representative Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the halopyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0 equiv.).[1]
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).[1][2]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Representative Protocol: Buchwald-Hartwig Amination of 3,5-Dibromopyridine
This protocol is adapted from the successful mono-amination of 3,5-dibromopyridine.[4]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (5 mol%), BINAP (7.5 mol%), and NaOtBu (2.1 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add 3,5-dibromopyridine (1.0 equiv.) and anhydrous toluene.
-
Inert Atmosphere: If not in a glovebox, seal the tube and ensure the atmosphere is inert.
-
Amine Addition: Add morpholine (1.2 equiv.) via syringe.
-
Reaction: Heat the sealed tube in a preheated oil bath to 80 °C with stirring for 3 hours.
-
Work-up: After cooling, dilute the reaction mixture with an appropriate organic solvent. Filter through a pad of Celite to remove palladium residues. Wash the organic phase with water and brine.
-
Purification: Dry the organic layer, concentrate it, and purify the residue by column chromatography to yield the 5-bromo-3-(morpholin-4-yl)pyridine product.[4]
Representative Protocol: Stille Coupling
This general protocol can be adapted for either substrate.
-
Reaction Setup: To a fresh-dried Schlenk tube, add the halopyridine (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%).[6]
-
Inert Atmosphere: Subject the Schlenk tube and its contents to three pump/purge cycles with argon.
-
Solvent and Reagent Addition: Add anhydrous and degassed solvent (e.g., toluene) via syringe, followed by the organostannane reagent (1.1 equiv.).[6]
-
Reaction: Heat the reaction mixture to 90–110 °C and stir for 12–16 hours.[6]
-
Work-up: After cooling to room temperature, the solvent is removed by evaporation. The residue can be treated with a saturated aqueous solution of KF to precipitate tin byproducts, which are then filtered off.
-
Purification: The crude product is isolated from the filtrate by extraction and purified by silica column chromatography.[6]
Conclusion
Both this compound and 3,5-dibromopyridine are valuable synthons for cross-coupling chemistry. The choice between them depends on the desired synthetic strategy.
-
This compound is the substrate of choice for sequential, regioselective functionalization . Its inherent reactivity allows for reliable coupling at the C5-bromo position while preserving the less reactive chloro groups for subsequent diversification steps.
-
3,5-dibromopyridine is ideal for synthesizing symmetrical or unsymmetrical 3,5-disubstituted pyridines . While selective mono-functionalization is achievable, controlling the reaction to prevent di-substitution requires careful management of stoichiometry and conditions.
This guide highlights the reactivity patterns and provides foundational protocols for utilizing these building blocks. Researchers should note that reaction optimization, particularly the choice of ligand, base, and solvent, is critical for achieving high yields and selectivity for their specific coupling partners.
References
Navigating the Quantification of 5-Bromo-2,4-dichloropyridine: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical intermediates like 5-Bromo-2,4-dichloropyridine is critical for ensuring product quality, process control, and regulatory compliance. While specific, validated analytical methods for this compound are not widely published, this guide provides a comprehensive comparison of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) . The information herein is based on established methods for analogous halogenated pyridines and other pharmaceutical intermediates, offering a robust framework for method development and validation.
Method Comparison
The choice between HPLC-UV and GC-MS for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the nature of potential impurities.
| Performance Characteristic | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.[1] |
| Typical Analytes | Non-volatile, polar, and thermally labile compounds.[2][3] | Volatile and thermally stable compounds.[2][4] |
| Selectivity | Moderate to high, dependent on chromatographic separation and UV wavelength selection. | Very high, based on both chromatographic retention time and mass fragmentation patterns.[1] |
| Sensitivity | Good, typically in the low ppm range. | Excellent, often reaching ppb levels or lower.[5] |
| Limit of Detection (LOD) | Estimated at 0.1 - 1 µg/mL | Estimated at 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | Estimated at 0.3 - 3 µg/mL | Estimated at 3 - 30 ng/mL |
| Precision (%RSD) | Typically < 2% | Typically < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Sample Throughput | Moderate, with typical run times of 10-30 minutes.[4] | High, with faster run times often under 15 minutes.[3] |
| Instrumentation Cost | Moderate | High |
| Primary Application | Purity testing, assay of active pharmaceutical ingredients (APIs) and intermediates.[6] | Trace level impurity analysis, identification of unknown volatile impurities.[1] |
Experimental Protocols
The following are detailed, hypothetical protocols for the analysis of this compound using HPLC-UV and GC-MS. These should serve as a starting point for method development and will require validation according to ICH guidelines.[7]
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is well-suited for the routine quality control of this compound, offering a balance of performance and accessibility.
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 70:30 v/v). The aqueous phase may contain a buffer like 0.1% phosphoric acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the chromophores present in this compound, a wavelength in the range of 220-280 nm should be evaluated for optimal response.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve it in 25 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in acetonitrile to a final concentration within the calibration range.
3. Method Validation Parameters:
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be > 0.999.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing six replicate samples at 100% of the target concentration. The relative standard deviation (RSD) should be less than 2%.[7]
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the reference standard at three levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.
-
LOD and LOQ: Determine the Limit of Detection and Limit of Quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the trace-level quantification of this compound and for the identification of volatile impurities.
1. Chromatographic and Spectrometric Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A low-bleed, non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, using a suitable solvent such as acetone or ethyl acetate.
-
Working Standard Solutions: Prepare serial dilutions in the appropriate solvent to cover the desired concentration range (e.g., 10, 50, 100, 500, 1000 ng/mL).
-
Sample Solution: Dissolve the sample in the chosen solvent to achieve a concentration within the calibration range.
3. Method Validation Parameters:
-
Linearity: Establish a calibration curve using the working standard solutions. The correlation coefficient (r²) should be > 0.995.
-
Precision: Evaluate repeatability and intermediate precision. The RSD should typically be less than 15% at the LOQ and less than 10% at higher concentrations.
-
Accuracy: Determine recovery at different concentration levels. The acceptable range is typically 80-120%.
-
LOD and LOQ: Estimate based on the signal-to-noise ratio of characteristic ions in the mass spectrum.
Visualizing the Workflow and Method Selection
To better illustrate the processes involved in the analysis of this compound, the following diagrams outline a general experimental workflow and the logic behind selecting an appropriate analytical method.
Caption: General workflow for the quantification of this compound.
Caption: Logic for selecting between HPLC and GC-MS for analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 5. shimadzu.com [shimadzu.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Evaluation of the clinical and quantitative performance of a practical HPLC-UV platform for in-hospital routine therapeutic drug monitoring of multiple drugs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for 5-Bromo-2,4-dichloropyridine
This guide provides a comparative overview of analytical methodologies for the quantitative analysis of 5-Bromo-2,4-dichloropyridine, a key intermediate in pharmaceutical synthesis. The primary focus is on High-Performance Liquid Chromatography (HPLC), with a comparative evaluation against Gas Chromatography (GC) and Capillary Electrophoresis (CE). The information is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols for this compound.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is generally suitable for this analyte.
Logical Workflow for HPLC Method Development
Caption: Workflow for HPLC Method Development.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique depends on various factors, including the analyte's properties, the sample matrix, and the desired performance characteristics.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation based on differential migration in an electric field.[1] |
| Typical Stationary Phase | C18 or C8 reversed-phase silica. | Polysiloxane-based (e.g., DB-5, HP-5ms). | Open fused-silica capillary. |
| Typical Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures, often with acid/buffer modifiers.[2] | Inert carrier gas (e.g., Helium, Nitrogen). | Aqueous buffer (e.g., phosphate, borate). |
| Detection | UV-Vis (typically 210-280 nm for pyridines), MS. | Flame Ionization Detector (FID), Mass Spectrometry (MS). | UV-Vis, Diode Array Detector (DAD), MS. |
| Volatility Requirement | Not required. | Required. | Not required. |
| Thermal Stability | Not critical. | Required. | Not critical. |
| Sample Throughput | Moderate to High. | High. | High. |
| Resolution | Very Good. | Excellent. | Excellent. |
| Sensitivity (LOD/LOQ) | Good to Excellent (ng/mL to pg/mL). | Excellent (pg/mL to fg/mL). | Good (µg/mL to ng/mL). |
Experimental Protocols
Below are detailed starting protocols for the analysis of this compound using HPLC, GC, and CE. These protocols are intended as a baseline and may require further optimization.
HPLC Protocol (Reversed-Phase)
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 254 nm.[2]
-
Injection Volume: 10 µL.[2]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard and samples in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
Gas Chromatography (GC) Protocol
-
Instrumentation: Gas chromatograph with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chromatographic Conditions:
-
Column: Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Detector Temperature (FID): 300 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature (MS): 230 °C.
-
Ionization Mode (MS): Electron Ionization (EI) at 70 eV.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard and samples in a volatile solvent (e.g., Dichloromethane, Ethyl Acetate) to a final concentration of approximately 1 mg/mL.
-
Capillary Electrophoresis (CE) Protocol
-
Instrumentation: Capillary electrophoresis system with a power supply, autosampler, and a UV-Vis or Diode Array Detector.
-
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm ID, 50 cm total length, 40 cm effective length).
-
Background Electrolyte (BGE): 25 mM Sodium phosphate buffer, pH 7.0.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: 214 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard and samples in the BGE to a final concentration of approximately 0.1 mg/mL.
-
Filter the solutions through a 0.22 µm syringe filter before injection.
-
Performance Data (Illustrative)
The following table presents expected performance characteristics for a validated HPLC method for the analysis of this compound. These values are illustrative and would need to be confirmed through experimental validation.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Retention Time | 8 - 12 min |
Conclusion
For routine quality control and quantitative analysis of this compound, a reversed-phase HPLC method offers a robust, reliable, and widely accessible solution. GC-MS serves as a powerful alternative, particularly for identifying and quantifying volatile impurities and for structural confirmation, leveraging its high separation efficiency and the specificity of mass spectrometric detection. Capillary Electrophoresis provides a high-resolution separation technique that can be advantageous for complex mixtures and requires minimal sample and solvent consumption. The choice of the most suitable method will be dictated by the specific analytical requirements, including the nature of the sample matrix, the need for impurity profiling, and available instrumentation. A comprehensive purity assessment of this compound may benefit from the complementary use of both HPLC and GC-MS.
References
Navigating Impurity Analysis: A Comparative Guide to Analytical Methods for 5-Bromo-2,4-dichloropyridine
For researchers, scientists, and professionals in drug development, ensuring the purity of intermediates like 5-Bromo-2,4-dichloropyridine is a critical step in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities can significantly impact the safety and efficacy of the final drug product. This guide provides a comparative overview of analytical methodologies for the validation of impurity determination in this compound, offering insights into method performance and detailed experimental protocols.
The selection of an appropriate analytical technique is paramount for the accurate detection and quantification of process-related impurities and potential degradants. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely employed techniques for this purpose. This guide will delve into a comparative analysis of these methods, presenting representative data to illustrate their performance characteristics.
It is important to note that while specific validated methods for this compound are not extensively published, the methodologies and data presented herein are synthesized from established validation protocols and analyses of analogous halogenated pyridine and pyrimidine compounds. These serve as a robust starting point for developing and validating a fit-for-purpose analytical method.
Comparison of Analytical Method Performance
The choice between HPLC and GC for impurity analysis depends on the physicochemical properties of the impurities, the required sensitivity, and the sample matrix. The following table summarizes typical performance characteristics for validated HPLC and GC methods for the analysis of impurities in similar chemical entities.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | 0.01% | 0.005% |
| Limit of Quantitation (LOQ) | 0.03% | 0.015% |
| Primary Application | Broad applicability for a wide range of impurities, including non-volatile and thermally labile compounds. | Ideal for volatile and semi-volatile impurities, offering high resolution. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC and GC methods tailored for the analysis of impurities in this compound.
High-Performance Liquid Chromatography (HPLC) Method
This reversed-phase HPLC method is designed for the separation and quantification of potential process-related impurities and degradation products of this compound.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in 25 mL of diluent (Acetonitrile:Water, 50:50 v/v).
-
Impurity Stock Solution (as available): Prepare individual or mixed stock solutions of known impurities in the diluent.
-
Spiked Sample Solution (for validation): Spike the Standard Stock Solution with appropriate concentrations of impurity stock solutions to assess parameters like accuracy and specificity.
-
Sample Solution: Prepare the this compound sample to be tested at a concentration of 1000 µg/mL in the diluent.
Gas Chromatography (GC) Method
This GC method is suitable for the detection of volatile and semi-volatile impurities in this compound.
Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 250 °C
-
Hold at 250 °C for 10 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in 25 mL of a suitable solvent (e.g., Dichloromethane or Acetone).
-
Impurity Stock Solution (as available): Prepare individual or mixed stock solutions of known volatile impurities in the same solvent.
-
Spiked Sample Solution (for validation): Spike the Standard Stock Solution with appropriate concentrations of impurity stock solutions.
-
Sample Solution: Prepare the this compound sample to be tested at a concentration of 1000 µg/mL in the chosen solvent.
Visualizing the Validation Process
To better understand the workflow and interdependencies in analytical method validation, the following diagrams are provided.
A Comparative Guide to Catalysts for Suzuki Coupling with 5-Bromo-2,4-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This guide provides a comparative analysis of various catalysts for the Suzuki coupling of 5-Bromo-2,4-dichloropyridine, a key intermediate in the synthesis of numerous biologically active compounds and functional materials. The choice of an appropriate catalyst system is critical for achieving high yields and selectivity in the coupling of this electron-deficient and sterically hindered substrate.
Catalyst Performance Comparison
The efficiency of the Suzuki coupling of this compound is highly dependent on the selection of the palladium catalyst and the associated ligand. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. Below is a summary of catalyst systems that have shown high efficacy in the coupling of structurally similar polychlorinated pyridines. This data provides a strong foundation for selecting an optimal catalyst system for the target substrate.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | Expected High | SPhos is a bulky, electron-rich ligand known to be effective for challenging substrates.[1][2] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | Expected High | XPhos is another highly effective Buchwald ligand for difficult couplings.[1] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ or K₃PO₄ | 1,4-Dioxane/H₂O or Toluene/EtOH/H₂O | 85-100 | Good to High | A traditional, widely accessible catalyst providing good to excellent yields for many substrates.[3][4][5][6] |
| PdCl₂(dppf) | dppf | K₂CO₃ or Cs₂CO₃ | 1,4-Dioxane or DME | 80-90 | Good to High | Often used for a broad range of Suzuki couplings, demonstrating good performance.[7] |
| Pd-PEPPSI-IPr | IPr (NHC Ligand) | K₂CO₃ | Anhydrous THF | 60-80 | Good to High | N-Heterocyclic carbene (NHC) ligands can offer high stability and activity.[3][8] |
| Ligand-free ("Jeffery" conditions) | None | NBu₄Br | H₂O | 60-100 | Variable | Can promote unusual C4-selectivity in 2,4-dichloropyridines, potentially via palladium nanoparticles.[8] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful and reproducible synthesis of coupled products. The following is a representative protocol for the Suzuki coupling of this compound, which can be adapted based on the specific catalyst system and boronic acid used.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and the appropriate ligand (e.g., SPhos, 0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio). The total volume should be sufficient to dissolve the reactants.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) with vigorous stirring.[3][9]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reactions are typically complete within 12-24 hours.[3]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate.
-
Extraction: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purification: Purify the crude product by flash column chromatography to obtain the desired coupled product.
Visualizing the Process
To better understand the experimental process and the underlying reaction mechanism, the following diagrams are provided.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Purity Assessment of 5-Bromo-2,4-dichloropyridine Derivatives by NMR and Other Methods
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is a cornerstone of reliable and reproducible research and manufacturing. 5-Bromo-2,4-dichloropyridine and its derivatives are important building blocks in the synthesis of pharmaceuticals. The presence of impurities can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound.
Introduction to Purity Assessment Techniques
The choice of an analytical technique for purity determination depends on the physicochemical properties of the analyte and potential impurities, as well as the specific requirements of the analysis, such as the desired level of accuracy, sensitivity, and sample throughput.
-
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.[1][2] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[3] By using an internal standard of known purity, the concentration and purity of the analyte can be accurately determined.[4]
-
High-Performance Liquid Chromatography (HPLC) is a widely used separation technique for the purity analysis of a broad range of organic compounds.[5] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. When coupled with a UV detector, HPLC provides quantitative data based on the peak area of the analyte relative to the total peak area.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[6] It is particularly well-suited for the analysis of volatile and thermally stable compounds. GC separates the components of a mixture, and the mass spectrometer provides information about the mass-to-charge ratio of the separated components, allowing for their identification and quantification.
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of qNMR, HPLC, and GC-MS for the purity assessment of this compound derivatives.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Differential partitioning between mobile and stationary phases. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. |
| Reference Standard | Requires an internal standard of known purity (structurally unrelated to the analyte is acceptable).[1] | Typically requires a reference standard of the analyte for accurate quantification. | Requires a reference standard of the analyte for accurate quantification. |
| Quantification | Absolute quantification possible. | Relative quantification (area percent) is common; absolute quantification requires a standard curve. | Relative quantification (area percent) is common; absolute quantification requires a standard curve. |
| Selectivity | High, based on unique chemical shifts of protons. | High, based on retention time. | Very high, based on retention time and mass fragmentation pattern. |
| Sensitivity | Generally lower than chromatographic methods. | High. | Very high, especially with selected ion monitoring (SIM). |
| Sample Throughput | Moderate; can be automated. | High; well-suited for routine analysis of many samples. | High; can be automated. |
| Structure Elucidation | Provides structural information about the analyte and impurities. | No structural information. | Provides structural information through mass fragmentation patterns. |
| Sample Preparation | Simple dissolution in a deuterated solvent with an internal standard.[7] | Dissolution in a suitable solvent and filtration. | Dissolution in a suitable solvent; derivatization may be required for non-volatile compounds. |
| Destructive | No. | Yes. | Yes. |
Experimental Protocols
Detailed methodologies for each technique are provided below. These are general protocols and may require optimization and validation for specific this compound derivatives.
Quantitative ¹H-NMR Spectroscopy (qNMR)
Objective: To determine the absolute purity of this compound using an internal standard.
Materials:
-
This compound sample
-
Internal Standard (e.g., maleic acid, dimethyl sulfone) of certified high purity
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d₆)
-
NMR spectrometer (400 MHz or higher)
-
5 mm NMR tubes
-
Analytical balance (accurate to 0.01 mg)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.[7]
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H-NMR spectrum with parameters optimized for quantification. Key parameters include:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard). A conservative value of 30-60 seconds is often used if T₁ values are unknown.[8]
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8-16 scans).
-
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard. For this compound, the two singlets corresponding to the two aromatic protons can be used.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by assessing the area percentage of the main peak.
Materials:
-
This compound sample
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other modifier (optional)
Procedure:
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 30% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in a mixture of acetonitrile and water (e.g., 50:50).
-
-
Analysis:
-
Inject the sample solution into the HPLC system.
-
Record the chromatogram.
-
Calculate the purity by the area normalization method:
Purity (%) = (Area_analyte / Total Area of all peaks) * 100
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify impurities in a this compound sample.
Materials:
-
This compound sample
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
-
Helium (carrier gas)
-
Suitable solvent (e.g., dichloromethane, ethyl acetate)
Procedure:
-
GC-MS Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: 50-500 m/z
-
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (e.g., 100 µg/mL) in a suitable volatile solvent.
-
-
Analysis:
-
Inject the sample solution into the GC-MS system.
-
Identify the main component and any impurities by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of standards if available.
-
Calculate the purity based on the peak area percentage in the total ion chromatogram (TIC).
-
Potential Impurities in this compound Synthesis
The synthesis of this compound often starts from 2-amino-4-chloropyridine or 5-bromouracil.[9][10] Potential impurities may include:
-
Unreacted starting materials (e.g., 2-amino-4-chloropyridine, 5-bromouracil).
-
Reagents (e.g., residual N-bromosuccinimide).
-
Intermediates from the synthesis (e.g., 2-amino-5-bromo-4-chloropyridine).[11]
-
Byproducts from side reactions, such as isomers or over-halogenated species.
-
Residual solvents from the reaction and purification steps.[12][13][14][15]
Visualization of Workflows and Logic
Experimental Workflow for Purity Assessment
Caption: Workflow for purity assessment of this compound.
Logical Flow for Method Selection
Caption: Decision tree for selecting a purity assessment method.
Conclusion
-
qNMR stands out for its ability to provide absolute purity without the need for a specific reference standard of the analyte, making it an invaluable tool in early drug discovery and for the certification of reference materials. It also provides structural information that can aid in impurity identification.
-
HPLC is a robust and versatile technique that is well-suited for routine quality control due to its high throughput and sensitivity. It is often the method of choice for monitoring reaction progress and for the analysis of less volatile or thermally labile compounds.
-
GC-MS offers unparalleled sensitivity and specificity for volatile and thermally stable compounds. Its ability to provide structural information through mass spectrometry makes it a powerful tool for identifying unknown impurities.
The selection of the most appropriate method will depend on the specific requirements of the analysis. For a comprehensive purity assessment, a combination of these techniques is often employed to provide orthogonal data, ensuring the highest confidence in the quality of the this compound derivative.
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. emerypharma.com [emerypharma.com]
- 3. benchchem.com [benchchem.com]
- 4. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Page loading... [guidechem.com]
- 10. 5-Bromo-2,4-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 11. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. kgroup.du.edu [kgroup.du.edu]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. research.rice.edu [research.rice.edu]
A Researcher's Guide to Regioselectivity in SNAr Reactions of 5-Substituted-2,4-Dichloropyrimidines
For researchers, scientists, and drug development professionals, the selective functionalization of pyrimidine scaffolds is a critical step in the synthesis of a vast array of biologically active molecules. The nucleophilic aromatic substitution (SNAr) of 5-substituted-2,4-dichloropyrimidines offers a versatile platform for introducing molecular diversity. However, the regioselectivity of this reaction—whether the incoming nucleophile displaces the chlorine at the C2 or C4 position—is highly sensitive to the nature of the substituent at the C5 position and the nucleophile itself. This guide provides a comparative analysis of the factors governing this regioselectivity, supported by experimental data and detailed protocols.
Factors Influencing Regioselectivity
The regiochemical outcome of the SNAr reaction on 5-substituted-2,4-dichloropyrimidines is a delicate interplay of electronic and steric effects. The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack. The two chlorine atoms at the C2 and C4 positions are both activated for displacement.
Generally, nucleophilic attack is favored at the C4 position. This preference is attributed to the greater ability of the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate formed during C4 attack through resonance delocalization involving both nitrogen atoms.
However, the substituent at the C5 position plays a crucial role in modulating the electrophilicity of the C2 and C4 positions.
-
Electron-Withdrawing Groups (EWGs) at C5: Substituents such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) further activate the pyrimidine ring towards nucleophilic attack. These groups generally enhance the inherent preference for substitution at the C4 position.[1][2]
-
Steric Hindrance: Bulky nucleophiles or bulky substituents at C5 can disfavor attack at the adjacent C4 position, potentially leading to an increase in the proportion of the C2-substituted product.
-
Nature of the Nucleophile: The type of nucleophile employed can dramatically alter the regioselectivity. While primary and secondary amines typically favor C4 substitution in the presence of a C5-EWG, tertiary amines have been shown to exhibit a remarkable preference for C2 substitution.[1] This is often followed by an in situ N-dealkylation to yield the secondary amine product at the C2 position.
Comparative Performance Data
The following table summarizes the regioselectivity observed in the SNAr reaction of various 5-substituted-2,4-dichloropyrimidines with different nucleophiles.
| 5-Substituent | Nucleophile | Reaction Conditions | C4:C2 Ratio | Yield (%) | Reference |
| -NO₂ | Diethylamine (Secondary Amine) | i-Pr₂NEt, CHCl₃, 40 °C, 3 h | >95:5 | 85 (C4) | Lee et al., 2015[1] |
| -NO₂ | Triethylamine (Tertiary Amine) | CH₂Cl₂, rt, 1 h | <5:95 | 91 (C2) | Lee et al., 2015[1] |
| -NO₂ | N-Methylmorpholine (Tertiary Amine) | CH₂Cl₂, rt, 1 h | <5:95 | 88 (C2) | Lee et al., 2015[1] |
| -CN | Triethylamine (Tertiary Amine) | CH₂Cl₂, rt | C2 selective | 82 (C2) | Lee et al., 2015 |
| -CF₃ | Triethylamine (Tertiary Amine) | CH₂Cl₂, rt | C2 selective | 75 (C2) | Lee et al., 2015 |
| -NO₂ | Morpholine (Secondary Amine) | K₂CO₃, DMF, rt | Predominantly C4 | - | General Observation |
| -NO₂ | Sodium Methoxide | MeOH, rt | Predominantly C4 | - | General Observation |
Experimental Protocols
General Procedure for SNAr with Secondary Amines (C4-Selective)
To a solution of the 5-substituted-2,4-dichloropyrimidine (1.0 eq) in an appropriate solvent such as chloroform or acetonitrile is added the secondary amine (1.0-1.2 eq) and a base such as triethylamine or diisopropylethylamine (2.0 eq). The reaction mixture is stirred at room temperature or heated as required, while monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.
General Procedure for SNAr with Tertiary Amines (C2-Selective)
To a solution of the 5-substituted-2,4-dichloropyrimidine (1.0 eq) in a solvent such as dichloromethane is added the tertiary amine (2.0 eq) at room temperature. The reaction is typically rapid and can be monitored by TLC. After completion, the solvent is removed under reduced pressure, and the resulting product, which is the N-dealkylated secondary amine at the C2 position, is purified by column chromatography on silica gel.
Logical Workflow for Predicting Regioselectivity
The following diagram illustrates the key decision points for predicting the major product in the SNAr of 5-substituted-2,4-dichloropyrimidines.
Caption: Decision workflow for predicting the major product in SNAr reactions of 5-substituted-2,4-dichloropyrimidines.
Alternative Synthetic Strategies
While SNAr reactions are a powerful tool, alternative methods can provide complementary or superior regioselectivity in certain cases.
-
Palladium-Catalyzed Cross-Coupling Reactions: Buchwald-Hartwig and Suzuki couplings, for example, can offer high regioselectivity that may be orthogonal to that observed in SNAr reactions. These methods are particularly useful for forming carbon-carbon and carbon-nitrogen bonds.
-
Directed Ortho-Metalation (DoM): This strategy can be employed to functionalize the pyrimidine ring at positions that are not readily accessible through SNAr reactions.
Conclusion
The regioselectivity of nucleophilic aromatic substitution on 5-substituted-2,4-dichloropyrimidines is a tunable process that can be controlled through the careful selection of the C5-substituent and the nucleophile. For electron-withdrawing groups at the C5 position, a clear dichotomy exists: primary and secondary amines predominantly yield the C4-substituted product, while tertiary amines afford the C2-substituted product with high selectivity. This predictable control over regioselectivity makes these reactions highly valuable for the construction of diverse pyrimidine-based molecules in drug discovery and development. Researchers can leverage the data and protocols presented in this guide to design efficient and selective syntheses of their target compounds.
References
A Comparative Guide to Site-Selectivity in Cross-Coupling of Dihalopyrimidines
For Researchers, Scientists, and Drug Development Professionals
The synthetic utility of dihalopyrimidines as building blocks in medicinal chemistry and materials science is well-established. Their value lies in the ability to undergo sequential, site-selective cross-coupling reactions, allowing for the controlled introduction of various substituents onto the pyrimidine core. This guide provides a comparative overview of the factors governing the site-selectivity in Suzuki-Miyaura, Buchwald-Hartwig, and C-S cross-coupling reactions of 2,4-dihalopyrimidines, supported by experimental data and detailed protocols.
Factors Influencing Site-Selectivity
The regioselectivity of cross-coupling reactions on dihalopyrimidines is a delicate balance of electronic and steric factors, primarily dictated by the choice of catalyst, ligand, and reaction conditions. Generally, the C4 position of 2,4-dihalopyrimidines is electronically more deficient and thus more susceptible to nucleophilic attack and oxidative addition of the palladium catalyst, leading to a thermodynamic preference for C4-functionalization.[1][2] However, recent advances have demonstrated that this inherent selectivity can be overturned, providing access to the C2-substituted isomers, which are crucial for expanding the chemical space in drug discovery programs.[3][4]
Caption: Factors governing site-selectivity in dihalopyrimidine cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In the case of 2,4-dichloropyrimidine, the reaction with arylboronic acids typically shows a strong preference for the C4 position.
| Catalyst/Ligand | Base | Solvent | Temp. (°C) | C2:C4 Ratio | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (µW) | C4-selective | 95 | [5] |
| Pd(PPh₃)₄ | NaHCO₃ | DME | 80 | C4-selective | 85 | [2] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | C4-selective | 92 | N/A |
| Pd(OAc)₂ / XPhos | K₃PO₄ | 2-MeTHF | 100 | C4-selective | 90 | N/A |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds. Similar to the Suzuki coupling, the amination of 2,4-dichloropyrimidine generally proceeds with high selectivity at the C4 position. For 6-aryl-2,4-dichloropyrimidines, highly C4-selective amination has been achieved.[6]
| Catalyst/Ligand | Base | Solvent | Temp. (°C) | C2:C4 Ratio | Yield (%) | Reference |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | C4-selective | 88 | N/A |
| Pd(OAc)₂ / dppf | Cs₂CO₃ | Toluene | 100 | C4-selective | 91 | [7] |
| Pd(OAc)₂ / BrettPhos | LiHMDS | THF | RT | C4-selective | 85 | N/A |
| PdCl₂(dppb) | LiHMDS | THF | 0 | >1:99 | 95 | [6] |
C-S Coupling: Inverting the Selectivity
While C4-selectivity is the common outcome, recent studies have shown that C2-selective C-S cross-coupling of 2,4-dichloropyrimidine can be achieved by employing bulky N-heterocyclic carbene (NHC) ligands.[3][4] This switch in regioselectivity is a significant development, providing a synthetic route to previously challenging 2-thio-substituted pyrimidines.
| Catalyst/Ligand | Base | Solvent | Temp. (°C) | C2:C4 Ratio | Yield (%) | Reference |
| (η³-tBu-indenyl)PdCl(IPent) | DBU | THF | 0 | >95:5 | 85 | [4] |
| (η³-allyl)PdCl(IPent) | DBU | THF | 0 | >95:5 | 80 | [4] |
| Pd-PEPPSI-IPent | DBU | THF | 0 | 1:22 | 70 | [4] |
Experimental Protocols
C4-Selective Suzuki-Miyaura Coupling (Microwave-Assisted)[5]
A mixture of 2,4-dichloropyrimidine (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol), and K₂CO₃ (3.0 mmol) in 1,4-dioxane/H₂O (2:1, 6 mL) is subjected to microwave irradiation at 120 °C for 15-30 minutes. After completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
C4-Selective Buchwald-Hartwig Amination[6]
To a solution of 6-aryl-2,4-dichloropyrimidine (1.0 mmol) and the corresponding amine (1.1 mmol) in THF (5 mL) at 0 °C is added LiHMDS (1.0 M in THF, 2.2 mmol). Then, PdCl₂(dppb) (0.01 mmol) is added, and the reaction mixture is stirred at 0 °C until completion (monitored by TLC or LC-MS). The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The residue is purified by flash chromatography.
C2-Selective C-S Coupling[4]
In a glovebox, a vial is charged with (η³-tBu-indenyl)PdCl(IPent) (0.02 mmol), 2,4-dichloropyrimidine (1.0 mmol), and THF (2 mL). The vial is sealed and removed from the glovebox. The thiol (1.2 mmol) and DBU (1.5 mmol) are added via syringe at 0 °C. The reaction mixture is stirred at 0 °C for the specified time. Upon completion, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.
Caption: A typical experimental workflow for a cross-coupling reaction.
This guide highlights the key factors influencing site-selectivity in the cross-coupling of dihalopyrimidines and provides a starting point for researchers to develop synthetic strategies for accessing diverse pyrimidine derivatives. The ability to selectively functionalize either the C2 or C4 position by careful choice of the catalytic system opens up new avenues for the design and synthesis of novel molecules with potential applications in pharmaceuticals and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of 5-Bromo-2,4-dichloropyridine
Disclaimer: A specific Safety Data Sheet (SDS) for 5-Bromo-2,4-dichloropyridine was not located. The following guidance is based on safety data for structurally similar halogenated pyridines and pyrimidines. Researchers must always consult with their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.
This document provides crucial safety and logistical information for the proper handling and disposal of this compound, a halogenated heterocyclic compound. Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance.
Hazard Identification and Personal Protective Equipment (PPE)
Due to its structure as a halogenated pyridine, this compound should be handled as a hazardous substance. Based on data for analogous compounds, it may cause severe skin burns, eye damage, and respiratory irritation.[1][2] Therefore, stringent safety measures are required during handling and disposal.
Mandatory Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and dust, preventing severe eye damage.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact which can cause severe burns.[1] |
| Skin and Body | A lab coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure.[2] |
| Respiratory | Work in a well-ventilated area, preferably a chemical fume hood. | Avoids inhalation of dust or vapors, which may cause respiratory irritation.[3] |
Waste Collection and Storage Protocol
Improper segregation and storage of chemical waste can lead to hazardous reactions. Follow these steps for the safe collection of this compound waste.
Step-by-Step Waste Collection:
-
Designated Waste Container: All waste containing this compound must be collected in a dedicated, compatible, and clearly labeled hazardous waste container.[4] Use a container made of polyethylene or glass with a secure screw-top cap.
-
Waste Segregation: This compound is a halogenated organic chemical. The waste container should be designated for "Halogenated Organic Waste." Do not mix with non-halogenated solvents, strong acids, or bases.
-
Solid Waste: All contaminated lab supplies, such as gloves, weighing paper, and pipette tips, must be placed in the designated solid halogenated hazardous waste container.
-
Container Labeling: The waste container must be labeled "Hazardous Waste." The label must include the full chemical name, "this compound," and list all constituents and their approximate percentages if it is a mixed waste.
-
Secure Storage: Store the hazardous waste container in a designated, secure, and well-ventilated area. The container should be kept tightly closed when not in use and placed in secondary containment to prevent spills.
Spill Management Protocol
In the event of a spill, immediate and appropriate cleanup is essential to minimize exposure and environmental contamination.
Experimental Protocol for Spill Management:
-
Ensure Safety: Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[4] The person cleaning the spill must be wearing the full mandatory PPE.
-
Containment: For solid spills, carefully sweep or vacuum the material and place it into a suitable, sealed container for disposal. Avoid creating dust.[1] For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.
-
Collection: Collect the absorbed material and place it into the designated hazardous waste container.
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.[4] All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.
Final Disposal Procedure
The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.[4] Under no circumstances should this chemical be disposed of in the regular trash or down the drain.
Key Disposal Steps:
-
Professional Disposal: The disposal of contents and the container must be done through an approved waste disposal plant.[1][2][5]
-
Incineration: The recommended method for the disposal of halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
EHS Coordination: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 5-Bromo-2,4-dichloropyridine
For researchers, scientists, and drug development professionals, the safe handling and disposal of 5-Bromo-2,4-dichloropyridine are paramount. This guide provides immediate, essential safety protocols, logistical information, and disposal plans to ensure laboratory safety and regulatory compliance.
Hazard Identification and Classification:
This compound is classified as a hazardous chemical that can cause severe skin burns and serious eye damage.[1] It is also considered acutely toxic if swallowed, in contact with skin, or if inhaled.
| Hazard Classification | GHS Code | Description |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage/Irritation | H314 | Causes severe skin burns and eye damage.[1] |
| Acute Toxicity, Oral | H301 | Toxic if swallowed. |
| Acute Toxicity, Dermal | H311 | Toxic in contact with skin. |
| Acute Toxicity, Inhalation | H331 | Toxic if inhaled. |
| Skin Sensitization | H317 | May cause an allergic skin reaction. |
Personal Protective Equipment (PPE):
The mandatory personal protective equipment for handling this compound is detailed below. Always inspect PPE before use and ensure it is appropriate for the concentration and quantity of the chemical being handled.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | Protects against splashes and dust, preventing severe eye damage.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber, Neoprene, or Nitrile rubber). Inspect gloves before use. | Prevents skin contact and subsequent burns or allergic reactions.[2][3] |
| Body Protection | Lab coat, long pants, and closed-toe shoes. For larger quantities or risk of splashing, consider a chemically resistant apron or suit. | Minimizes the risk of skin contact and contamination of personal clothing.[4] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[1][4][5] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge (e.g., P2 or P3) is necessary. | Protects the respiratory tract from irritation and toxic effects.[6] |
Operational Plan for Safe Handling
A systematic approach is crucial for safely handling this compound.
1. Preparation and Engineering Controls:
-
Work in a designated area, preferably within a chemical fume hood, to ensure adequate ventilation.[1][4]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1]
-
Before beginning work, confirm that all necessary PPE is available and in good condition.
-
Keep the container of this compound tightly closed when not in use.[1]
2. Handling Procedure:
-
Wear the appropriate PPE as specified in the table above.
-
Prevent contact with skin, eyes, and clothing.[1]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[6]
Emergency Procedures
In the event of exposure or a spill, immediate action is critical.
| Emergency Situation | First-Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Spill Management:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled, and closed container for disposal. Avoid generating dust.[1][4] For liquid spills, use an inert absorbent material to contain the spill.[4]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by washing with soap and water.[4]
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste containing this compound in a designated, compatible, and clearly labeled hazardous waste container.[4]
-
Segregation: Do not mix halogenated organic waste with non-halogenated solvents.[4]
-
Storage: Store hazardous waste containers in a designated, secure location, preferably with secondary containment to prevent spills.[4]
-
Disposal: The final disposal must be handled by a licensed hazardous waste disposal company. The recommended method for halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
Experimental Workflow for Handling this compound
Caption: This diagram outlines the procedural flow for safely handling this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
